Benzyl Salicylate

Catalog No.
S575978
CAS No.
118-58-1
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl Salicylate

CAS Number

118-58-1

Product Name

Benzyl Salicylate

IUPAC Name

benzyl 2-hydroxybenzoate

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

ZCTQGTTXIYCGGC-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble (NTP, 1992)
In water, 8.8 mg/L at 20 °C, pH 6.8-7.1 /OECD Guideline 105 (Water Solubility)/
Slightly soluble in water
Miscible with alcohol or ether
Soluble in 9 vols of 90% alcohol
insoluble in water, glycerol; soluble in organic solvents, oils
miscible above 25� (in ethanol)

Synonyms

2-Hydroxybenzoic Acid Phenylmethyl Ester; Benzyl 2-Hydroxybenzoate; Benzyl o-Hydroxybenzoate; Benzyl Salicylate; NSC 6647

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O

The exact mass of the compound Benzyl salicylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)in water, 8.8 mg/l at 20 °c, ph 6.8-7.1 /oecd guideline 105 (water solubility)/slightly soluble in watermiscible with alcohol or ethersoluble in 9 vols of 90% alcoholinsoluble in water, glycerol; soluble in organic solvents, oilsmiscible above 25° (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6647. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

what is benzyl salicylate natural source

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources of Benzyl Salicylate

The table below summarizes plants where this compound is found naturally.

Source Type Specific Examples Context of Presence
Plant Species Hyacinth flower oil, Ylang-ylang oil [1] [2], Jasmine, Rose [3] Natural component of the plant's essential oil [1] [3].
Biosynthetic Pathway Populus (poplar), Nicotiana benthamiana, Salix (willow) [4] Intermediate compound in the PAL (phenylalanine ammonia-lyase) pathway for Salicylic Acid (SA) biosynthesis [4].

Biosynthetic Pathway and Experimental Insights

In many plants, this compound is not a final product but a crucial intermediate in producing salicylic acid (SA), a vital plant defense hormone [4].

Key Biosynthetic Steps

The PAL pathway for SA biosynthesis involves a series of steps beginning with the amino acid phenylalanine. The following diagram illustrates this pathway and the key experimental methods used to characterize it:

G cluster_legend Experimental Methods (Validation) Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl_CoA Cinnamic_Acid->Cinnamoyl_CoA CNL Benzoyl_CoA Benzoyl_CoA Cinnamoyl_CoA->Benzoyl_CoA β-Oxidation (CHD, KAT) Benzyl_Benzoate Benzyl_Benzoate Benzoyl_CoA->Benzyl_Benzoate BEBT (HSR201) Benzyl_Salicylate Benzyl_Salicylate Benzyl_Benzoate->Benzyl_Salicylate P450 Hydroxylase (HSR515) Salicylic_Acid Salicylic_Acid Benzyl_Salicylate->Salicylic_Acid Carboxylesterase (HSR203J) Exp_1 CRISPR/Cas9 Knockout Exp_1->Benzyl_Salicylate Exp_2 Virus-Induced Gene Silencing (VIGS) HSR515 HSR515 Exp_2->HSR515 HSR203J HSR203J Exp_2->HSR203J Exp_3 Enzymatic Assay Exp_3->HSR203J L1 Genetic Manipulation L2 Biochemical Assay

SA biosynthesis pathway and key validation experiments.

Detailed Experimental Protocols

The model illustrates key genes and enzymes identified through specific experimental techniques:

  • Genetic Manipulation:

    • CRISPR/Cas9-Mediated Knockout: Generating knockouts of benzaldehyde synthase in poplar reduced production of this compound, confirming its role in the pathway [4].
    • Virus-Induced Gene Silencing (VIGS): VIGS of HSR203J and HSR515 in N. benthamiana leaves led to reduced conversion of benzyl benzoate to SA and accumulation of pathway intermediates [4].
  • Biochemical Assays:

    • Enzymatic Activity: HSR203J was biochemically characterized as a carboxylesterase that specifically hydrolyzes this compound to release SA [4].

Summary

This compound is naturally present in some plants and functions as a key biosynthetic intermediate for salicylic acid. Research has elucidated its role through genetic and biochemical techniques including CRISPR/Cas9, VIGS, and enzymatic assays.

References

benzyl salicylate in vitro estrogenic potency

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Estrogenic Potency

Assay Type Maximal Efficacy (% of E2) Relative Potency (vs. E2) Key Findings
ERE Reporter Gene Assay [1] 35% 1 / 21,000,000 Partial agonist; activity only near cytotoxic concentrations.
MCF7 Cell Proliferation (E-Screen) [1] 47% 1 / 36,000,000 Partial agonist; activity only near cytotoxic concentrations.
Human-Relevant Potency Threshold (HRPT) [2] 1 / 10,000 Estrogenic effects in vivo are not expected for chemicals with potency below this threshold.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments that generated the data above.

T47D-KBluc Reporter Gene Assay

This assay measures a chemical's ability to bind to the estrogen receptor (ER) and activate the transcription of a luciferase reporter gene [1].

  • Cell Line: T47D-KBluc cells (ATCC CRL-2865), which endogenously express ERα and ERβ and contain an Estrogen Response Element (ERE) linked to a luciferase gene [1].
  • Culture Conditions: Cells are grown in RPMI-1640 medium supplemented with 9% heat-inactivated fetal bovine serum (FBS), Penicillin/Streptomycin, and Insulin [1].
  • Dosing Procedure: Before dosing, the medium is changed to a low-estrogen "pre-test" medium containing charcoal-stripped FBS for 48 hours. The cells are then treated with the test chemicals (e.g., BS, E2 as a positive control) dissolved in DMSO for 24 hours in a "test medium" with 5% charcoal-stripped FBS [1].
  • Endpoint Measurement: After the incubation, cell viability is first measured using a PrestoBlue assay. The same cells are then lysed, and luciferase activity is quantified using a luminometer, which serves as a direct measure of ER activation [1].
MCF7 Cell Proliferation (E-Screen) Assay

This assay measures the ability of a chemical to stimulate the proliferation of estrogen-sensitive human breast cancer cells (MCF7), a hallmark of estrogenic activity [1].

  • Cell Line: MCF7 cells, known for their estrogen-dependent growth [1].
  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS [1].
  • Dosing Procedure: Before the experiment, cells are transferred to a phenol-red-free medium with 5% charcoal-dextran stripped FBS to remove endogenous estrogens. The cells are then treated with the test compounds for a specified period (typically several days) [1].
  • Endpoint Measurement: Cell proliferation is quantified using the sulforhodamine B (SRB) assay, which measures cellular protein content as a surrogate for cell number [1].

Mechanisms & Metabolic Fate

The weak estrogenic activity observed in vitro must be interpreted within a broader mechanistic and physiological context.

G BS Benzyl Salicylate (BS) SA Salicylic Acid (SA) BS->SA  Metabolism ER ERα Receptor BS->ER  Weak Binding GeneExp Gene Expression ER->GeneExp  Partial Activation

In vitro and in vivo pathways of this compound.

  • Partial Agonism and Low Potency: BS is characterized as a partial agonist, meaning it can activate the ER but with a maximal efficacy less than half that of E2. The concentrations required to elicit even this weak response are far above those required for E2 and are close to cytotoxic levels, questioning its biological relevance [1].
  • Metabolism is Key: Next-Generation Risk Assessment (NGRA) studies indicate that after dermal application, BS is rapidly metabolized in the skin. The primary metabolite found systemically is salicylic acid (SA), not the parent BS compound. Therefore, SA is considered the "toxdriver," and the safety assessment should focus on this metabolite rather than the weakly estrogenic parent molecule [3].
  • The Human-Relevant Potency Threshold (HRPT): Pharmacological principles provide a mechanistic basis for why such weak in vitro activity may not translate to effects in vivo. The body's estrogen receptors are already occupied by a milieu of endogenous ligands. Research suggests that a ligand must have a potency greater than 1/10,000th (1x10⁻⁴) that of E2 to successfully compete for receptor occupancy and potentially produce a physiological effect. The potency of BS is 1/21,000,000th of E2, which is over 1,000-fold below this proposed HRPT [1] [2].

Conclusion for Professionals

References

benzyl salicylate fragrance ingredient overview

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties and Applications

Table 1: Basic Characteristics of Benzyl Salicylate

Property Description
Chemical Names This compound, Salicylic acid benzyl ester, Benzyl 2-hydroxybenzoate [1]
CAS Number 118-58-1 [2] [3] [1]
Molecular Formula C₁₄H₁₂O₃ [3] [1]
Molecular Weight 228.24 g/mol [3] [1]
Appearance Clear, colorless to pale yellow liquid [4] [1]
Odor Profile Subtle, sweet floral-balsamic with solar (sunscreen) nuances and faint jasmine undertones [5]

Table 2: Industrial Applications and Functions

Industry Primary Function(s) Example Products
Fragrance & Cosmetics Fragrance ingredient, fixative, UV absorber, solvent [3] [4] Perfumes, lotions, shampoos, sunscreens [3]
Pharmaceuticals Solvent, stabilizer, potential anti-inflammatory agent [6] [4] [1] Topical medications [4]
Food Industry Synthetic flavoring substance and adjuvant [3] [1] Flavored foods and beverages [3] [4]

Experimental Protocols and Key Findings

In Vitro Anti-inflammatory Activity Assay

A 2021 study investigated the anti-inflammatory potential of this compound isolated from Cornus walteri in LPS-stimulated mouse macrophage cell line (RAW 264.7) [6].

Experimental Workflow: The following diagram illustrates the key steps of the experimental protocol:

G A 1. Cell Culture B 2. Pre-treatment A->B F Cells exposed to This compound (1h) A->F C 3. LPS Stimulation B->C G Cells incubated with LPS (1 μg/mL) for 24h B->G D 4. Measurement & Analysis C->D H Griess assay for NO production Western blot for iNOS, COX-2, NF-κB pathway proteins C->H E RAW 264.7 macrophages cultured in DMEM with 10% FBS E->A F->B G->C H->D

Key Findings:

  • NO Production Inhibition: this compound significantly inhibited the production of nitric oxide (NO), a key pro-inflammatory mediator, in a dose-dependent manner. Its inhibitory effect was more potent than the positive control L-NMMA [6].
  • Mechanism of Action: Western blot analysis revealed that the anti-inflammatory action works through inhibition of the NF-κB signaling pathway. This compound suppressed the phosphorylation of IKKα, IKKβ, IκBα, and NF-κB itself, leading to reduced expression of iNOS and COX-2 enzymes [6].
Toxicity and Hazard Assessment

A 2018 study provided an initial hazard assessment under the Japanese Chemical Substances Control Law [2].

Table 3: Summary of Toxicity Screening Results

Test Type Model System Key Findings
In Vitro Genotoxicity Chromosomal aberration test in Chinese hamster lung cells Non-genotoxic [2]

| Combined Repeated-Dose & Reproductive/Developmental Screening | Rats (administered 0, 30, 100, or 300 mg/kg/day by gavage) | Repeated-dose effects (thymus, liver, epididymis, femur) at ≥100 mg/kg/day. Developmental toxicity (embryonic resorption, offspring mortality, neural tube defects) at 300 mg/kg/day. Lower offspring body weight at ≥30 mg/kg/day [2] |

Based primarily on the developmental toxicity observed, the study classified this compound as hazard class 2, with a Lowest Observed Adverse Effect Level (LOAEL) of 30 mg/kg/day [2].

Regulatory and Safety Landscape

Table 4: Regulatory Status Across Regions

Region / Program Regulatory Consideration
EU Cosmetics Regulation Listed as a fragrance allergen in Annex III. Requires declaration on label if concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products [3].
IFRA Standards Based on IFRA 51, the permitted amount in the finished product for category 4 (face & body care) is 7.3% [5].
U.S. FDA Permitted as a synthetic flavoring substance and adjuvant in food, must be used in minimum quantities required for intended effect under good manufacturing practices [3].
REACH Registered under REACH with active status [3].

Formulation and Handling Guidance

  • Typical Use Concentrations: In perfumes, typical concentrations range from 0.1% to 1%, acting as a fixative to enhance longevity [3]. In sunscreens and skin/hair care products, it is typically used at below 0.5% [3].
  • Stability & Storage: Stable under normal conditions with a shelf life of 12-24 months. Should be stored in airtight, opaque containers away from heat and light to prevent degradation [3].
  • Compatibility: Works well with most cosmetic ingredients, particularly in floral fragrance blends with ylang-ylang and patchouli [5]. Its floral scent must be accounted for in the final fragrance profile [3].

References

Comprehensive Technical Evaluation of Benzyl Salicylate's Estrogenic Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Benzyl salicylate (BS) is a naturally occurring component of essential oils such as Jasmine and Ylang Ylang that has gained significant commercial importance as a synthetic fragrance chemical manufactured at high tonnage levels worldwide. This compound has attracted regulatory attention due to concerns about its potential endocrine-disrupting properties. Based on initial screening studies with ambiguous results, BS was notably added as the only fragrance ingredient to the European Scientific Committee on Consumer Safety (SCCS) priority list of the first 14 substances requiring screening as potential endocrine disruptors. Simultaneously, it was included in the Community Rolling Action Plan (CoRAP) of the European REACH regulation for further assessment of these properties [1] [2].

The regulatory scrutiny of this compound stems primarily from various in vitro screening studies that evaluated its estrogenic potential with inconsistent results. These ambiguities were partly attributed to methodological variations between test systems and the inconsistent use of positive controls across studies. Particularly problematic was the frequent absence of complete dose-response information for the positive control 17β-estradiol (E2) in studies utilizing human cells, which significantly complicated assessment of relative potency and efficacy. Despite these methodological concerns and the lack of convincing evidence from OECD test guideline studies demonstrating estrogen-sensitive effects in vivo, BS remains under rigorous regulatory evaluation [1].

Quantitative Estrogenic Potency Assessment

In Vitro Agonist Profile and Potency

Recent comprehensive investigations have provided quantitative data on the estrogenic potency of this compound through full dose-response analysis in established in vitro models. These studies demonstrate that BS functions as a partial agonist of the estrogen receptor, exhibiting maximal efficacy of approximately 35-47% relative to the natural hormone 17β-estradiol (E2). Importantly, this agonist activity manifests only at concentrations approaching cytotoxic levels, indicating a limited therapeutic window for estrogenic effects [1] [2].

The extraordinary potency difference between BS and endogenous estrogen is quantified across experimental platforms, with the extrapolated concentration required to achieve 50% efficacy being approximately 21,000,000-fold higher than E2 in reporter gene assays, and roughly 36,000,000-fold higher in MCF7 cell proliferation assays. This places BS's potency more than 1000-fold below the established Human Relevant Potency Threshold (HRPT), significantly beneath the agonistic activity of known chemicals that demonstrably cause estrogenic effects in in vivo assays [1].

Table 1: Quantitative Potency Assessment of this compound in Estrogenic Activity Assays

Assay Type Maximal Efficacy (% relative to E2) Potency Difference vs E2 Cytotoxicity Considerations
ERE-Dependent Reporter Gene Assay 35-47% 21,000,000-fold less potent Active only near cytotoxic concentrations
MCF7 Cell Proliferation (E-Screen) 35-47% 36,000,000-fold less potent Active only near cytotoxic concentrations
In Vivo Evidence and Toxicological Significance

The in vivo evidence regarding BS's estrogenic effects presents a complex picture that requires careful interpretation. A uterotrophic assay conducted by Zhang et al. reported uterine weight increases of 115-135% of control values in rats across a wide dose range (1.23-100 mg/kg bw/d), but notably lacked clear dose-response relationship. Similarly, in mice, BS effects ranged between 114-119% of control values at most doses, with one anomalous reading of 138% at 100 mg/kg bw/d, again without consistent dose dependency. These marginal effects stand in stark contrast to E2, which produced dose-dependent increases up to 375% in rats and 478% in mice [1].

Conversely, OECD guideline studies conducted under REACH regulations present a different toxicological profile. In an OECD TG 421 reproductive/developmental toxicity screening study in rats, BS demonstrated no adverse effects on any estrogen-sensitive endpoints at doses up to 2500 ppm in the diet (158-324 mg/kg bw/d), which represented the maximal tolerable dose. Specifically, no compound-related effects were observed on mating performance, fertility indices, estrous cyclicity, gestation length, parturition, offspring survival, anogenital distance, areolae/nipple retention in males, or thyroid hormone levels. Furthermore, a 90-day repeated dose study (OECD TG 408) at even higher concentrations (6000 ppm in diet, 429 mg/kg bw/d) revealed no effects on absolute uterus weight, challenging the biological significance of the minimal uterine weight changes observed in the Zhang study [1].

Experimental Protocols for Estrogenic Activity Assessment

T47D-KBluc Reporter Gene Assay

The T47D-KBluc reporter gene assay represents a robust method for quantifying estrogen receptor-mediated transcriptional activation. The experimental workflow begins with cultivation of T47D-KBluc cells (ATCC CRL-2865), which endogenously express both ERα and ERβ receptors and contain an estrogen response element (ERE) linked to a luciferase reporter gene. Cells are maintained in RPMI-1640 medium supplemented with 9% heat-inactivated fetal bovine serum, penicillin/streptomycin, and insulin at standard culture conditions (37°C, 5% CO₂) [1].

For experimental assessment, the protocol follows these critical steps:

  • Seeding Phase: Cells are plated at 20,000 cells per well in 96-well plates in growth medium and allowed to attach for 24 hours.
  • Starvation Phase: Medium is replaced with pre-test medium (identical to growth medium but without antibiotics and with charcoal-stripped FBS to eliminate background hormonal activity).
  • Treatment Phase: After 48 hours total, medium is changed to test medium (with 5% charcoal-stripped FBS) containing test compounds dissolved in DMSO (final concentration 1%).
  • Experimental Design: Twelve dilutions of test chemicals are assessed in triplicate across three independent experiments.
  • Viability Assessment: Following 24-hour incubation, cell viability is quantified using PrestoBlue reagent.
  • Luciferase Measurement: Cells are lysed with Passive Lysis Buffer, and luciferase activity is determined using a luminometer [1].

This methodology enables precise quantification of concentration-dependent estrogen receptor activation while simultaneously assessing potential cytotoxic effects that could confound interpretation of results.

MCF7 Cell Proliferation (E-Screen) Assay

The E-Screen assay measures the proliferative response of estrogen-sensitive MCF7 human breast cancer cells to potential estrogenic compounds. This protocol leverages the well-established phenomenon that estrogen receptor agonists stimulate characteristic proliferation patterns in this cell line. The experimental approach parallels methodological rigor applied in the reporter gene assay, ensuring direct comparability of results across platforms [1] [2].

While the search results provide limited methodological specifics for the E-screen protocol used in the primary cited studies, the standard approach involves:

  • Cell Culture: Maintenance of MCF7 cells in estrogen-depleted medium to establish baseline low proliferation.
  • Treatment Regimen: Exposure to test compounds across a comprehensive concentration range.
  • Proliferation Quantification: Measurement of cell number increases using validated methods like sulforhodamine B (SRB) staining or PrestoBlue viability assay.
  • Data Normalization: Comparison of proliferation response to maximum estradiol-induced proliferation.

The parallel assessment in both reporter gene and proliferation assays provides complementary evidence regarding BS's estrogenic potential, examining both early transcriptional events and downstream functional responses.

G Start Start Experimental Workflow CellCulture Cell Culture Maintenance (T47D-KBluc or MCF7) Start->CellCulture Seeding Plate Cells in 96-well Format CellCulture->Seeding SerumStarvation Switch to Charcoal- Stripped Serum Medium Seeding->SerumStarvation CompoundTreatment Treat with Test Compounds (12 concentrations, triplicates) SerumStarvation->CompoundTreatment Incubation 24-hour Incubation (37°C, 5% CO₂) CompoundTreatment->Incubation ViabilityAssay Viability Assessment (PrestoBlue Assay) Incubation->ViabilityAssay LuciferaseMeasurement Luciferase Activity Measurement (T47D-KBluc only) ViabilityAssay->LuciferaseMeasurement T47D-KBluc Protocol ProliferationMeasurement Proliferation Quantification (MCF7 E-Screen only) ViabilityAssay->ProliferationMeasurement MCF7 E-Screen Protocol DataAnalysis Dose-Response Analysis and Potency Calculation LuciferaseMeasurement->DataAnalysis ProliferationMeasurement->DataAnalysis

Experimental workflow for assessing estrogenic activity of this compound

Critical Experimental Design Considerations

Robust assessment of this compound's estrogenic potential requires attention to several methodological imperatives:

  • Full Dose-Response Characterization: Comprehensive concentration ranges for both test compound and positive control (E2) enable accurate potency and efficacy calculations.
  • Simultaneous Cytotoxicity Assessment: Integration of viability measures ensures that apparent estrogenic effects are not confounded by cytotoxic responses.
  • Appropriate Controls: Inclusion of vehicle controls (DMSO), positive controls (E2), and antagonist controls (4-hydroxy-tamoxifen) validates assay performance.
  • Charcoal-Stripped Serum: Essential for eliminating background estrogenic activity from serum components.
  • Multiple Experimental Replicates: Triplicate measurements across three independent experiments provide statistical power and reproducibility.

These methodological stringencies directly address the limitations identified in earlier screening studies that reported ambiguous results for BS, particularly the lack of proper dose-response information for positive controls that complicated reliable potency assessment [1].

In Vivo Relevance and Regulatory Implications

Human Exposure and Risk Context

The extremely weak potency of this compound demonstrated in rigorous in vitro systems raises important questions about its potential for causing estrogenic effects in humans under realistic exposure scenarios. The concentration required to elicit even partial estrogenic responses exceeds levels expected from environmental or consumer product exposure by several orders of magnitude. This substantial potency margin suggests that BS poses negligible risk of endocrine disruption in humans through estrogen receptor-mediated mechanisms [1].

The establishment of a Human Relevant Potency Threshold (HRPT) provides a valuable framework for contextualizing the potential hazards of environmental estrogens. The demonstration that BS's agonistic activity falls more than 1000-fold below this threshold offers compelling evidence that it lacks practical endocrine-disrupting potential at exposure levels realistically encountered by human populations. This scientific perspective should inform ongoing regulatory decision-making processes regarding BS's status under REACH and SCCS evaluations [1].

Table 2: Comparative Estrogenic Activity of Reference Compounds and Regulatory Status

Compound Relative Potency (vs E2) Maximum Efficacy In Vivo Effects Regulatory Status
17β-Estradiol (E2) 1 (reference) 100% Potent uterotrophic effects Natural hormone
Bisphenol A (BPA) Approximately 10,000-100,000-fold less potent Partial agonist Effects at high doses Restricted in some applications
This compound 21,000,000-36,000,000-fold less potent 35-47% partial agonist No adverse effects in OECD studies Under evaluation (CoRAP)
Synthesis and Research Recommendations

Based on comprehensive evaluation of available scientific evidence, this compound demonstrates negligible estrogenic potential at toxicologically relevant concentrations. The collective data indicate that BS functions as an exceptionally weak partial agonist of the estrogen receptor, with potency millions of times lower than the natural ligand 17β-estradiol and well below established thresholds of concern for human health [1] [2].

Future research should prioritize mechanistic studies to elucidate whether the minimal estrogenic activity observed at near-cytotoxic concentrations represents genuine receptor activation or alternative mechanisms. Additionally, absorption, distribution, metabolism, and excretion (ADME) profiling would provide crucial context for relating in vitro potency data to in vivo bioavailability. These investigations would further strengthen the scientific foundation for regulatory decisions regarding this commercially important fragrance ingredient [1].

References

Application Note: Assessing the Impact of Benzyl Salicylate on MCF-7 Breast Cancer Cell Proliferation

Author: Smolecule Technical Support Team. Date: February 2026

Objective: This document provides a detailed protocol and supporting experimental data for assessing the effects of Benzyl Salicylate (BSal) on the proliferation of the MCF-7 human breast cancer cell line. The MCF-7 cell line is a hormone-sensitive model derived from metastatic breast adenocarcinoma and is widely used in breast cancer research [1].

Background: this compound is an ester commonly used in cosmetics as a fragrance ingredient and UV absorber [2]. Recent investigations into its safety profile have explored its potential to interact with estrogen signaling pathways. An ab initio next-generation risk assessment (NGRA) study identified that BSal can be metabolized by MCF-7 cells into Salicylic Acid (SA) and Benzoic Acid (BA), and it demonstrated weak estrogenic activity by influencing the proliferation of MCF-7 cells in vitro [3]. This protocol is designed to help researchers systematically evaluate the proliferative or anti-proliferative effects of BSal on MCF-7 cells.


Detailed Experimental Protocol

Cell Culture and Maintenance
  • Cell Line: Human breast cancer cells MCF-7 (e.g., ATCC HTB-22) [4].
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin [5] [6]. Note: For assays assessing estrogenic effects, phenol-red-free DMEM supplemented with charcoal-dextran-treated FBS is recommended to eliminate estrogenic interference.
  • Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO₂. Subculture cells when they reach 80-90% confluence using trypsin-EDTA.
Test Article Preparation
  • This compound (BSal): Prepare a stock solution in a suitable solvent. Dimethyl sulfoxide (DMSO) is commonly used. The final solvent concentration in the cell culture media should not exceed 0.1% (v/v) to avoid cytotoxicity.
  • Suggested Concentration Range: Based on toxicogenomics studies, concentrations ranging from 1 nM to 1000 µM can be tested to establish a dose-response curve [3]. A minimum of five concentrations are recommended for accurate IC₅₀ calculation.
Cell Seeding and Treatment
  • Seed MCF-7 cells into 96-well plates at a density of 2-4 x 10⁴ cells per well in 100 µL of complete growth medium [4] [6].
  • Incubate the plate for 24 hours to allow cell attachment.
  • After attachment, carefully remove the old medium and replace it with fresh medium containing the desired concentrations of BSal, vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 0.5 µg/mL Paclitaxel or Doxorubicin) [4] [7].
  • Incubate the treated plates for the desired exposure period, typically 48 hours [6].
Cell Viability and Proliferation Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • MTT Reagent Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow formazan crystal formation.
  • Solubilization: Carefully remove the medium and dissolve the formed formazan crystals in 100 µL of DMSO.
  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540 nm (or 570 nm) using a microplate reader [4] [6].
  • Data Analysis: Calculate the percentage of cell viability using the formula:
    • % Viability = (Mean Absorbance of Treated Well / Mean Absorbance of Control Well) x 100

The concentration causing a 50% reduction in cell viability (IC₅₀) can be determined using non-linear regression analysis of the dose-response curve.

Supporting Assays for Mechanism Elucidation

To understand the mode of action, the following assays can be incorporated:

  • Cell Morphology Observation: Observe and document changes in cell morphology (e.g., shrinkage, rounding) using an inverted microscope before performing the MTT assay [4].
  • Apoptosis Detection: Use an Annexin V/propidium iodide (PI) assay kit with flow cytometry to quantify apoptotic and necrotic cell populations [8].
  • Intracellular Reactive Oxygen Species (ROS) Measurement: To investigate if oxidative stress is involved, treat cells with BSal and then incubate with 10 µM H₂DCFDA dye for 30 minutes. Measure fluorescence (Ex/Em: 485/535 nm) to detect ROS generation [7].
  • Gene Expression Analysis: Use qRT-PCR to analyze the expression of genes related to apoptosis, cell cycle, and estrogen response [6].

Summary of Key Experimental Data from Literature

The tables below summarize quantitative data and assay conditions from published studies involving MCF-7 cells and related compounds.

Table 1: Cytotoxicity and Anti-Proliferative Data on MCF-7 Cells

Compound / Treatment Assay Type Exposure Time Key Outcome (IC₅₀ / Effect) Reference
This compound (BSal) Toxicogenomics Not Specified Induced significant gene deregulation; Cmax of its metabolite, Salicylic Acid, was 93.2 nM in vitro [3].
Taxodone MTT / Apoptosis 24 hours Dose-dependent decrease in viability; induced apoptosis via ROS and caspase activation [7].
RIMHS-Qi-23 MTT 48 hours IC₅₀ of 6.6 µM; more potent and selective than doxorubicin [6].
Sulfated Galactan (LSGO) MTT 48 hours Induced G2/M cell cycle arrest at 500 µg/mL; suppressed PI3K/AKT/mTOR & ERK pathways [4].

Table 2: Standardized Assay Parameters for MCF-7 Cell Culture

Parameter Specification Reference
Basal Medium Dulbecco's Modified Eagle Medium (DMEM) [5] [6]
Serum Supplement 10% Fetal Bovine Serum (FBS) [5] [6]
Cell Seeding Density 2-4 x 10⁴ cells/well (96-well plate) [4] [6]
Incubation Conditions 37°C, 5% CO₂, Humidified [4]

Experimental Workflow and Proposed Signaling Pathway

The following diagrams outline the procedural workflow and a potential mechanism of action based on related natural compounds.

G Start Seed MCF-7 cells in 96-well plate Treat Treat with this compound Start->Treat Incubate Incubate for 48 hours Treat->Incubate MTT Add MTT reagent and incubate Incubate->MTT Measure Measure absorbance at 540nm MTT->Measure Analyze Analyze data and calculate IC50 Measure->Analyze

Diagram 1: Experimental workflow for the MCF-7 cell proliferation assay.

G BSal This compound (BSal) Exposure Estrogenic Potential Estrogenic Activity BSal->Estrogenic Reported Metabolite Metabolism to Salicylic Acid BSal->Metabolite Reported OxidativeStress Oxidative Stress (ROS Generation) BSal->OxidativeStress Hypothesized Signaling Altered Cell Signaling Pathways BSal->Signaling Hypothesized Outcome Altered Cell Proliferation or Apoptosis Estrogenic->Outcome Metabolite->Outcome OxidativeStress->Outcome Signaling->Outcome

Diagram 2: Proposed pathways for this compound's cellular effects. This diagram integrates reported data on BSal with common mechanisms of similar compounds, highlighting areas for experimental validation [4] [3] [7].


References

Comprehensive Application Notes and Protocols: T47D-KBluc Reporter Gene Assay for Assessment of Benzyl Salicylate Estrogenic Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the T47D-KBluc Reporter Gene Assay

The T47D-KBluc reporter gene assay represents a robust and sensitive in vitro system for detecting and quantifying estrogenic activity of chemical compounds. This assay utilizes a human breast cancer cell line (T47D) that endogenously expresses both estrogen receptor alpha (ERα) and beta (ERβ), stably transfected with an estrogen response element (ERE) linked to a luciferase reporter gene [1] [2]. When estrogenic compounds bind to the estrogen receptor, the resulting complex activates transcription of the luciferase gene through the ERE, producing measurable luminescence that serves as a quantitative indicator of estrogenic potency.

The T47D-KBluc system has become a well-established tool in endocrine disruptor research and pharmaceutical development due to its physiological relevance and high sensitivity. Unlike yeast-based systems, it operates in a mammalian cellular context with appropriate receptor co-factors, post-translational modifications, and signaling pathways, providing a more biologically relevant assessment of estrogenic activity [1] [3]. For benzyl salicylate—a widely used fragrance ingredient—this assay provides crucial quantitative data on its potential estrogenic activity, addressing regulatory concerns regarding endocrine disruption potential.

Assay Principle and Signaling Pathway

The T47D-KBluc assay measures estrogen receptor activation through a luciferase-based transcriptional readout. The underlying molecular mechanism involves the classical genomic signaling pathway of estrogen receptors, recapitulated in the diagram below:

G cluster_pathway Estrogen Receptor Signaling Pathway Compound Compound ER Estrogen Receptor (ERα/ERβ) Compound->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Nuclear Translocation & DNA Binding Luciferase Luciferase ERE->Luciferase Transcription Activation Luminescence Luminescence Luciferase->Luminescence Enzyme Activity Cytoplasm Cytoplasm Nucleus Nucleus

Figure 1: Molecular pathway of estrogen receptor activation in the T47D-KBluc reporter assay

The assay system is particularly valuable for quantifying the estrogenic potency of weak environmental estrogens like this compound by comparing their activity to the natural hormone 17β-estradiol (E2). The concentration-dependent response and partial agonist activity can be precisely determined through full dose-response analysis, providing essential data for risk assessment and regulatory decision-making [1].

This compound Experimental Data and Analysis

Summary of Estrogenic Activity Findings

Recent comprehensive investigations using the T47D-KBluc assay system have generated robust quantitative data on the estrogenic activity of this compound. The results demonstrate that this compound exhibits weak partial agonist activity at the estrogen receptor, with potency several million-fold lower than the natural ligand 17β-estradiol [1].

Table 1: Quantitative assessment of this compound estrogenic activity in T47D-KBluc assay

Assay Type Maximal Efficacy (% of E2 Response) Relative Potency (vs. 17β-Estradiol) Cytotoxicity Considerations
ERE-Luciferase Reporter 35-47% 21,000,000-fold less potent Activity observed only near cytotoxic concentrations
MCF-7 Proliferation (E-Screen) Similar partial efficacy 36,000,000-fold less potent No adverse effects in vivo up to 2500 ppm diet
Key Experimental Observations
  • Partial Agonist Profile: this compound consistently demonstrates approximately 35-47% maximal efficacy compared to 17β-estradiol, characteristic of a partial ER agonist [1].

  • Extremely Low Potency: The concentration required to achieve half-maximal activation is 21 million times higher than that of 17β-estradiol in the reporter assay, indicating negligible potency at environmentally relevant concentrations [1].

  • Threshold Considerations: The weak agonistic activity of this compound falls more than 1000-fold below the established human relevant potency threshold, suggesting minimal concern for endocrine disruption at expected exposure levels [1].

Materials and Equipment

Cell Line and Culture Reagents
  • T47D-KBluc cell line (ATCC CRL-2865): Contains endogenously expressed ERα and ERβ, with stably integrated ERE-luciferase construct [1].
  • Growth Medium: RPMI-1640 with phenol red (e.g., Gibco A1049101) supplemented with:
    • 9% heat-inactivated fetal bovine serum (FBS; ThermoFisher Scientific 10270)
    • Penicillin/Streptomycin (100 U/mL final concentration; ThermoFisher Scientific 15140-122)
    • Insulin (0.75 μL/mL of 10 mg/mL solution in HEPES; Sigma-Aldrich I0516) [1]
  • Charcoal-stripped FBS (ThermoFisher Scientific 12676-029): For estrogen-depleted conditions during experiments [1].
  • Test Compounds:
    • This compound (>99% purity, fragrance grade)
    • 17β-Estradiol (E2; Sigma-Aldrich E2758) as positive control
    • 4-Hydroxytamoxifen (Sigma-Aldrich H7904) as ER antagonist control
    • Dimethyl sulfoxide (DMSO) as vehicle control [1]
Assay Reagents and Equipment
  • Luciferase Detection: Passive Lysis Buffer (Promega E1941) and luciferase assay reagent [1].
  • Cell Viability Assessment: PrestoBlue Cell Viability Reagent (Invitrogen A13262) [1].
  • Specialized Equipment:
    • Luminometer (e.g., Biotek Synergy H1 with injector)
    • Cell culture incubator (37°C, 5% CO₂)
    • Biological safety cabinet
    • Centrifuge with plate rotation capability

Detailed Experimental Protocols

Cell Culture and Maintenance

The T47D-KBluc cells require careful maintenance to preserve their phenotypic stability and reporter function:

  • Culture Conditions: Grow cells at 37°C in a humidified atmosphere with 5% CO₂ in growth medium [1].
  • Subculturing: Passage cells at approximately 80-90% confluence using standard trypsinization procedures.
  • Preservation: Cryopreserve cells in growth medium with 10% DMSO at early passages to maintain consistent reporter response.
  • Quality Control: Regularly verify estrogen responsiveness using 17β-estradiol as a positive control and monitor for mycoplasma contamination.
Experimental Workflow

The complete experimental procedure for assessing this compound estrogenic activity follows a standardized workflow:

G Seed Seed T47D-KBluc Cells (20,000 cells/well in 96-well plate) PreTest 24h Pre-test Incubation (Change to charcoal-stripped FBS medium) Seed->PreTest Treatment Compound Treatment (12 concentrations in triplicate) PreTest->Treatment Incubation 24h Incubation (37°C, 5% CO₂) Treatment->Incubation Viability Viability Assessment (PrestoBlue Assay) Incubation->Viability Lysis Cell Lysis (Passive Lysis Buffer) Viability->Lysis Measurement Luciferase Activity Measurement (Luminometer Reading) Lysis->Measurement Analysis Data Analysis (Normalization & Dose-Response) Measurement->Analysis

Figure 2: Experimental workflow for T47D-KBluc reporter gene assay

Compound Treatment Protocol
  • Preparation of Test Compounds:

    • Prepare 12 serial dilutions of this compound in DMSO, with final DMSO concentration not exceeding 1% in treatment medium [1].
    • Include appropriate controls in each experiment:
      • Vehicle control: 1% DMSO in treatment medium
      • Positive control: 17β-estradiol (0.001 nM to 10 nM concentration range)
      • Antagonist control: 4-Hydroxytamoxifen (for anti-estrogen assessment)
      • Blank: Medium only for background subtraction
  • Treatment Procedure:

    • After 24 hours in pre-test medium, replace with treatment medium containing 5% charcoal-stripped FBS and test compounds [1].
    • Add compounds in triplicate wells across three independent experiments to ensure statistical robustness.
    • Incubate plates for 24 hours at 37°C with 5% CO₂ to allow transcriptional activation and luciferase accumulation.
Luciferase Measurement and Viability Assessment

A critical aspect of the protocol is the sequential assessment of cell viability and luciferase activity:

  • Cell Viability Measurement:

    • Following 24-hour compound exposure, aspirate treatment medium.
    • Add 100 μL of PrestoBlue reagent diluted 10-fold in DPBS to each well.
    • Incubate plates for 30 minutes at 37°C with 5% CO₂.
    • Measure fluorescence at 560 nm excitation/590 nm emission to determine cell viability [1].
  • Luciferase Activity Determination:

    • Remove the PrestoBlue reagent after viability measurement.
    • Add Passive Lysis Buffer to lyse cells and release luciferase enzyme.
    • Measure luciferase activity using a luminometer with automatic injection of luciferase substrate [1].
    • Record relative light units (RLU) for each well.

Data Analysis and Normalization

Data Processing and Quality Control

The ratiometric nature of reporter assay data requires careful statistical treatment to minimize error propagation:

  • Raw Data Preprocessing: Calculate the ratio of luminescence readings to viability measurements for each data point to normalize for cell number and cytotoxicity effects [4].
  • Outlier Identification: Apply statistical methods to identify and exclude outliers, using the fourth spread (fs) method with upper and lower boundaries defined as Q75 + 1.5×fs and Q25 - 1.5×fs, respectively [4].
  • Normalization to Controls: Normalize treated samples to vehicle control (set as 1.0 or 100%) and positive control (17β-estradiol maximal response) to calculate relative efficacy.
Dose-Response Analysis
  • Curve Fitting: Fit normalized data to a four-parameter logistic curve to determine EC₅₀ values for this compound and reference compounds.
  • Potency Calculation: Calculate relative potency by comparing this compound EC₅₀ to that of 17β-estradiol using the relationship: Relative Potency = EC₅₀ (E2) / EC₅₀ (this compound) [1].
  • Efficacy Determination: Determine maximal efficacy as percentage of 17β-estradiol response from the upper asymptote of the dose-response curve.

Table 2: Statistical analysis parameters for bicistronic reporter assay data

Parameter Calculation Method Acceptance Criteria
Sample Size Minimum of 3 independent experiments with triplicate wells n ≥ 9 total data points per treatment
Outlier Exclusion Fourth spread method with Q75 + 1.5×fs and Q25 - 1.5×fs boundaries <10% of data points excluded
Normality Testing Probability plot correlation coefficient (PPCC) PPCC > 0.90 for normal distribution
Precision Coefficient of variation (CV) for replicate measurements CV < 20% for individual treatments

Troubleshooting and Technical Notes

Common Issues and Solutions
  • High Background Luminescence: May result from estrogenic compounds in serum. Consistently use charcoal-stripped FBS and phenol red-free medium during experiments to minimize background ER activation [1] [2].
  • Poor Signal-to-Noise Ratio: Optimize cell seeding density and treatment duration. Ensure cells are in logarithmic growth phase at time of treatment.
  • Variable Potency Estimates: Include full dose-response curves for 17β-estradiol in every experiment to normalize for inter-experimental variability [1].
  • Cytotoxicity Interference: For compounds like this compound that show activity near cytotoxic concentrations, always couple luciferase measurement with viability assessment to distinguish true receptor activation from reduced signal due to cell death [1] [5].
Multiplexing with Cytotoxicity Assays

The compatibility of luciferase reporter assays with fluorescence-based viability measures enables multiplexed assessment:

  • Simultaneous Evaluation: Adding CellTox Green dye directly to culture medium at time of compound treatment allows continuous monitoring of cytotoxicity without compromising luciferase measurement [5].
  • Data Interpretation: Reductions in luminescence signal with corresponding increases in cytotoxicity fluorescence indicate non-specific effects rather than true pathway modulation [5].
  • Protocol Adjustment: When multiplexing, expect approximately 15-20% reduction in absolute luminescence values due to absorption by the fluorescent dye, though IC₅₀ values remain unaffected [5].

Validation and Regulatory Considerations

The T47D-KBluc assay for this compound evaluation follows rigorous methodological standards:

  • Reference Compounds: Each experiment should include benchmark ER agonists (17β-estradiol) and antagonists (4-hydroxytamoxifen) to validate system responsiveness [1].
  • Quality Standards: The assay protocol aligns with OECD test guidelines for in vitro ER transactivation, ensuring regulatory relevance [1].
  • Data Interpretation: Positive activity should demonstrate concentration-dependence, efficacy plateau, and consistency across replicates, with potency quantified relative to 17β-estradiol [1].

Conclusion

The T47D-KBluc reporter gene assay provides a robust, sensitive, and physiologically relevant platform for quantifying the estrogenic activity of this compound. The detailed protocol outlined in this document enables researchers to accurately characterize the partial agonist activity and extremely weak potency of this compound, yielding data directly applicable to regulatory risk assessment. The multiplexed viability assessment and statistical rigor of the analysis pipeline ensure reliable detection of true estrogen receptor-mediated effects while minimizing false positives from cytotoxic responses.

References

Application Note: PBPK Modeling for Dermal Exposure to Benzyl Salicylate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Benzyl salicylate (BSal) is used in cosmetics as a fragrance ingredient and light stabilizer, with a maximum allowed concentration of 0.5% in leave-on face cream [1] [2]. Due to the cosmetics industry's ban on animal testing, a Next-Generation Risk Assessment (NGRA) was conducted using New Approach Methodologies (NAMs) to evaluate systemic safety after dermal exposure [1].

The assessment identified that the parent compound (BSal) is metabolized in the skin, with its primary metabolite, salicylic acid (SA), being the toxicologically critical entity or "toxdriver" [1]. Therefore, the PBPK modeling workflow was designed to characterize the systemic exposure to both BSal and SA.

Experimental Protocols and Methodologies

Skin Absorption and Metabolism Assay

This protocol determines the dermal penetration rate of BSal and its metabolic conversion in the skin [1].

  • Skin Model: Use fresh excised pig skin (a recognized model for human skin).
  • Exposure Formulation: Apply a formulation containing 0.5% BSal.
  • Exposure Duration: 24 hours.
  • Sample Collection and Analysis:
    • At the end of the exposure period, separate the skin into epidermis and dermis, and collect receptor fluid.
    • Analyze all compartments (epidermis, dermis, receptor fluid) for the presence of BSal and its metabolites using appropriate analytical methods (e.g., LC-MS).
    • Identify and quantify key metabolites: salicylic acid (SA), benzoic acid (BA), benzyl alcohol (BAlc), and hippuric acid, as well as any Phase II conjugates of BSal [1].
In Vitro Hepatocyte Metabolism Study

This test determines the hepatic metabolic stability of BSal and identifies systemic metabolites [1].

  • Cell System: Use primary human hepatocytes or relevant human hepatocyte cell lines.
  • Incubation: Incubate BSal with hepatocytes in culture.
  • Sample Collection: Collect culture medium at predetermined time points.
  • Analysis: Use high-resolution mass spectrometry to identify and quantify metabolites, confirming SA as the major metabolite.
Toxicodynamic Bioassays for Point of Departure (PoD) Determination

These assays determine the concentrations at which SA elicits biological effects in vitro [1].

  • Cell Lines: Use human-derived cell lines, including HepG2 (liver) and MCF-7 (breast).
  • Assay Types:
    • Toxicogenomics: Expose cells to a range of SA concentrations and perform transcriptomic analysis (e.g., RNA sequencing) to identify the lowest concentration causing significant gene deregulation.
    • Cell Stress Assay: Use a ToxProfiler assay to evaluate various cellular stress pathways.
    • Developmental and Reproductive Toxicity (DART): Use ReproTracker assays.
    • Cytotoxicity Assays: Perform in human kidney cells.
  • Data Analysis: The lowest point of departure (PoD) is identified from the most sensitive endpoint across all assays. For SA, the lowest PoDs were derived from toxicogenomics assays in HepG2 cells [1].

Data Generation for PBPK Modeling

The following parameters, obtained from the experiments above and literature, are essential for building and parameterizing the PBPK model [1].

Table 1: Key Parameters for PBPK Model Development

Parameter Category Specific Parameters Source
Chemical-Specific Molecular weight, Log P (octanol-water partition coefficient), pKa Supplementary Material of [1]
In Vitro Absorption & Metabolism Skin penetration rate, Metabolic conversion rate (BSal to SA in skin), Hepatic metabolic clearance Skin absorption & hepatocyte assays [1]
In Vitro Bioactivity Points of Departure (PoDs) for BSal and SA Toxicodynamic bioassays [1]
Physiological Skin surface area, Skin layer thicknesses, Blood flow rates, Organ volumes, Glomerular filtration rate Literature/Default values [1]
Exposure Scenario Product application amount (1.54 g/day), BSal concentration in product (0.5%), Exposure frequency (twice daily), Skin contact area Use scenario definition [1]

PBPK Model Structure and Workflow

The PBPK model integrates dermal absorption with whole-body pharmacokinetics to predict systemic concentrations. The following diagram visualizes the risk assessment workflow that incorporates the PBPK model.

BSal_Workflow BSal NGRA and PBPK Workflow Start Start: 0.5% BSal in Face Cream Tier0 Tier 0: TTC Evaluation Start->Tier0 Tier1 Tier 1: Hypothesis Formulation Tier0->Tier1 TTC Exceeded SkinAssay Skin Absorption & Metabolism Assay Tier1->SkinAssay IdentifySA Identify 'Toxdriver': Salicylic Acid (SA) SkinAssay->IdentifySA PBPK_Model PBPK Modeling (Deterministic & Probabilistic) IdentifySA->PBPK_Model Bioassays Toxicodynamic Bioassays on SA IdentifySA->Bioassays RiskChar Risk Characterization: Calculate MoIE PBPK_Model->RiskChar Predicted Cmax Bioassays->RiskChar In Vitro PoD SafetyConclusion Safety Conclusion RiskChar->SafetyConclusion

Risk Characterization and Safety Decision

The final step integrates the PBPK model predictions with in vitro bioactivity data to calculate the Margin of Internal Exposure (MoIE) [1].

MoIE Calculation: MoIE = In Vitro PoD / Predicted Human Cmax

  • In Vitro PoD: The lowest concentration from bioassays that causes a critical biological effect. For SA, two different PoDs of 213 µM and 10.6 µM were reported from transcriptomics studies, highlighting how data interpretation can influence outcomes [1].
  • Predicted Human Cmax: The maximum systemic concentration of SA predicted by the probabilistic PBPK model for repeated dermal application. The study estimated this to be 630 nM (0.63 µM) [1].

Table 2: Risk Characterization Output for this compound

Risk Parameter Value (Conservative PoD) Value (Less Conservative PoD) Interpretation
Point of Departure (PoD) 10.6 µM 213 µM From toxicogenomics in HepG2 cells [1]
Predicted Cmax of SA 0.63 µM 0.63 µM From probabilistic PBPK model [1]
Margin of Internal Exposure (MoIE) 16 338 MoIE > 1 indicates safety [1]
Traditional Margin of Safety 9,705 9,705 Based on external exposure & in vivo data [1]

Conclusion

This protocol demonstrates that an ab initio NGRA using PBPK modeling for dermal exposure is a viable and protective strategy for cosmetic safety assessment. The case study on this compound successfully:

  • Integrated data from in vitro skin absorption, hepatocyte metabolism, and toxicodynamic bioassays.
  • Used a PBPK model to translate external exposure into internal systemic concentrations.
  • Identified a metabolite (salicylic acid) as the toxicological driver.
  • Established a safety margin (MoIE) based on human-relevant, internal doses.

This approach provides a robust, human-relevant, and animal-free framework for ensuring consumer safety.

References

Application Note: NGRA for Benzyl Salicylate using NAMs

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction to NGRA and Benzyl Salicylate Next-Generation Risk Assessment (NGRA) is an exposure-led, hypothesis-driven framework for evaluating the safety of chemical ingredients, such as the fragrance ingredient This compound (BSal), using exclusively non-animal New Approach Methodologies (NAMs) [1]. This case study demonstrates a complete ab initio (from the beginning) assessment for a leave-on face cream containing 0.5% BSal, using a tiered workflow to conclude on safety without recourse to in vivo data [1].

2. Tiered Workflow for an Ab Initio NGRA The NGRA was conducted following a tiered strategy to ensure a efficient and resource-conscious evaluation [1]. The workflow progresses through sequential tiers, with the potential to exit the process if a safety decision can be made early.

G Start Start: NGRA for this compound Tier0 Tier 0: Use Scenario & TTC Start->Tier0 Tier1 Tier 1: Bioavailability & Metabolite ID Tier0->Tier1 Exposure > TTC Tier2 Tier 2: PBPK Modeling & Cmax Tier1->Tier2 Identify ToxDriver Tier3 Tier 3: Bioactivity & PoD Tier2->Tier3 Estimate Internal Exposure Decision Safety Decision: Calculate MoIE Tier3->Decision Exit Exit: Safe Use Conclusion Decision->Exit MoIE > 1

Diagram 1: The tiered workflow for an ab initio NGRA of this compound. TTC: Threshold of Toxicological Concern; PBPK: Physiologically Based Pharmacokinetic; Cmax: Maximum plasma concentration; PoD: Point of Departure; MoIE: Margin of Internal Exposure.

3. Key Experimental Data and Findings The following tables summarize the critical quantitative data and results from the ab initio NGRA case study for BSal [1].

Table 1: External Exposure and TTC Evaluation for BSal

Parameter Value Description and Significance
Product Type Leave-on face cream Use scenario for the assessment [1].
BSal Concentration 0.5% Maximum concentration as a light stabilizer [1].
Daily Product Usage 1.54 g/day Amount of face cream applied daily [1].
Systemic Exposure Dose 128 µg/kg bw/day Calculated daily exposure dose for a 60 kg adult [1].
Cramer Class III TTC 2.3 µg/kg bw/day Threshold of Toxicological Concern for this class [1].
TTC Outcome Proceed to Tier 1 Systemic exposure dose exceeds the TTC, requiring further investigation [1].

Table 2: Skin Penetration and Metabolite Identification (24h post-application)

Analyte Location Detected Implication for Assessment
This compound (Parent) Epidermis, Dermis, Receptor Fluid Confirms skin absorption of the parent compound [1].
Salicylic Acid (SA) Epidermis, Dermis, Receptor Fluid Primary metabolite; identified as the "ToxDriver" [1].
Benzoic Acid (BA) Epidermis, Dermis, Receptor Fluid Secondary metabolite of BSal [1].
Benzyl Alcohol (BAlc) Epidermis, Dermis, Receptor Fluid Secondary metabolite of BSal [1].
Hippuric Acid Epidermis, Dermis, Receptor Fluid Secondary metabolite of BSal [1].
Phase II Conjugates Traces detected Evidence of further metabolic conjugation [1].

Table 3: Internal Exposure and Bioactivity Assessment

Parameter Value Description and Significance
Predicted Cmax (BSal) 1 nM Maximum blood concentration of parent BSal after single application [1].
Predicted Cmax (SA) 93.2 nM Maximum blood concentration of the metabolite SA after single application [1].
Probabilistic Cmax (SA) 630 nM Highest predicted blood concentration of SA after repeated applications [1].
Lowest PoD (in vitro) 10.6 µM (10,600 nM) Most sensitive Point of Departure from toxicogenomics assay in HepG2 cells [1].
Margin of Internal Exposure (MoIE) 16 Ratio of PoD (10,600 nM) to human Cmax (630 nM). MoIE > 1 supports safety [1].

Detailed Experimental Protocols

The following protocols outline the key methodologies used in the BSal NGRA case study [1].

Protocol 1: Skin Absorption and Metabolism Study

  • Objective: To measure the in vitro percutaneous penetration of BSal and identify its metabolites in a physiologically relevant system.
  • Test System: Fresh, full-thickness pig skin.
  • Procedure:
    • Skin Preparation: Prepare dermatomed skin sections and mount them in static Franz-type diffusion cells.
    • Dosing: Apply a finite dose of the test formulation (face cream containing 0.5% BSal) uniformly to the skin surface.
    • Incubation: Maintain the cells at a constant temperature (e.g., 32°C) for 24 hours to simulate skin surface conditions.
    • Sample Collection: At 24 hours post-application, collect the receptor fluid. Subsequently, separate the skin and tape-strip the surface to collect residues from different compartments: * Surface Wash * Epidermis * Dermis
    • Sample Analysis: Analyze all collected samples using a highly sensitive and specific analytical method, such as Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), to quantify the levels of BSal and its metabolites.

Protocol 2: Bioactivity Testing using NAMs

  • Objective: To identify a bioactivity-based Point of Departure (PoD) for the "ToxDriver" (Salicylic Acid) in human-relevant in vitro systems.
  • Test Systems and Assays:
    • HepG2 cells: A human liver hepatocellular carcinoma cell line.
    • MCF-7 cells: A human breast adenocarcinoma cell line.
  • Procedure:
    • Cell Culture: Maintain cell lines in appropriate media (e.g., DMEM with L-glutamine and 10% FBS) at 37°C in a 5% CO₂ atmosphere.
    • Cell Treatment: Plate cells at a standard density and allow to adhere. Treat with a range of concentrations of Salicylic Acid, including a vehicle control, for a defined period (e.g., 24 hours).
    • Bioactivity Endpoint Measurement (Tiered Testing):
      • ToxProfiler Assay: Use a high-throughput, multiplexed assay to measure multiple cell health and stress parameters (e.g., cytotoxicity, oxidative stress, mitochondrial membrane potential).
      • Transcriptomics Analysis: Extract total RNA from treated cells (e.g., HepG2). Analyze global gene expression changes using techniques like RNA sequencing (RNA-seq) or microarray. The PoD is defined as the Benchmark Concentration (BMC) where a statistically significant change in the transcriptome is observed.
      • ReproTracker Assay: Use a stem cell-based assay to screen for potential developmental and reproductive toxicity (DART).
    • Data Analysis: Process and analyze the data from each assay to determine the lowest concentration at which a biologically significant adverse effect is observed. The lowest PoD across all assays is used for the final risk assessment.

Protocol 3: Physiologically Based Pharmacokinetic (PBPK) Modeling

  • Objective: To predict the systemic internal exposure (Cmax) of BSal and its key metabolite, Salicylic Acid, in humans following topical application.
  • Model Inputs:
    • Physicochemical Parameters: Log P, pKa, molecular weight for BSal and SA.
    • In Vitro Kinetic Data: Absorption and metabolism rates obtained from in vitro assays (e.g., skin penetration, hepatocyte metabolism).
    • Exposure Scenario: Product use amount (1.54 g/day), BSal concentration (0.5%), and application frequency (twice daily).
  • Modeling Approach:
    • Develop or use a pre-existing deterministic PBPK model for a single-day application to obtain initial Cmax estimates.
    • Refine the model to a probabilistic PBPK model that incorporates human physiological variability and repeated daily applications to simulate a more realistic, worst-case steady-state Cmax.
  • Output: The peak plasma concentration (Cmax) of the "ToxDriver" (SA) for use in calculating the Margin of Internal Exposure (MoIE).

Discussion and Conclusion

References

Comprehensive Application Notes and Protocols: Benzyl Salicylate Potency Assessment Using the Human Relevant Potency Threshold (HRPT) Framework

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HRPT and Its Significance in Endocrine Disruption Assessment

The Human Relevant Potency Threshold (HRPT) represents a novel approach in toxicological risk assessment that establishes minimum potency levels necessary for chemicals to produce physiological effects via specific endocrine modes of action in humans. This framework is particularly valuable for regulatory decision-making regarding potential endocrine disrupting chemicals (EDCs), as it provides a scientifically-grounded method to distinguish between chemicals that may pose genuine risks to human health versus those likely to be incapable of producing adverse effects via endocrine mechanisms. The HRPT concept emerged from the understanding that the endocrine system functions through specific molecular interactions governed by fundamental principles of receptor kinetics and mass action, where both potency and physiological concentration determine a ligand's ability to produce measurable effects [1] [2].

The European Commission has proposed draft criteria for identifying EDCs that require establishing a causal relationship between a chemical's endocrine mode of action and adverse effects [1]. The HRPT approach addresses this requirement directly by incorporating mechanistic potency considerations into hazard identification. Mechanistic potency encompasses two fundamental properties: (1) affinity for specific biological components (receptors, enzymes, transporters, etc.), and (2) intrinsic activity (ability to alter the functional state of those components) [1]. For estrogen receptor alpha (ERα) agonism, an HRPT of 1×10⁻⁴ relative to 17β-estradiol (E2) has been proposed based on empirical comparisons of chemicals with different ERα agonist potencies and their ability to produce ERα-mediated responses in human clinical trials [1] [2]. This threshold represents the minimum mechanistic potency necessary for a chemical to act via ERα agonism in humans.

Benzyl Salicylate Potency Data and HRPT Comparison

Quantitative Assessment of Estrogenic Potency

This compound (BS) is a natural component of essential oils and a widely used fragrance chemical that has been evaluated for potential endocrine activity. Comprehensive in vitro studies have characterized its estrogenic potency relative to the endogenous estrogen 17β-estradiol (E2) using standardized assay systems. The experimental data demonstrate that BS exhibits weak partial agonist activity at ERα, with potency magnitudes significantly below the proposed HRPT for human relevance [3].

Table 1: Estrogenic Potency Profile of this compound in Human Cell-Based Assays

Assay System Maximal Efficacy (% Relative to E2) Relative Potency (Compared to E2) Potency Relative to HRPT (1×10⁻⁴)
ERE Reporter Gene Assay 35-47% 1/21,000,000 (4.76×10⁻⁸) 2.1×10⁻⁴ × HRPT
MCF-7 Cell Proliferation (E-Screen) 35-47% 1/36,000,000 (2.78×10⁻⁸) 1.3×10⁻⁴ × HRPT

The data reveal that BS is a partial agonist exhibiting approximately 35-47% maximal efficacy compared to E2, and it is active only at concentrations approaching cytotoxic levels [3]. The extrapolated concentration required to achieve 50% efficacy is 21-36 million times higher than that of E2, placing its potency approximately four orders of magnitude below the established HRPT of 1×10⁻⁴ relative to E2 [3]. This extremely low potency, combined with its partial agonist characteristics, indicates that BS lacks significant potential for estrogenic endocrine disruption in humans at environmentally relevant exposure levels.

Comparative Potency Assessment

Table 2: Comparative ERα Agonist Potency of Reference Compounds

Compound Relative Potency (E2 = 1) HRPT Comparison Clinical Significance
17β-Estradiol (E2) 1 10,000 × HRPT Full endogenous agonist
17α-Ethinylestradiol 1-10 10,000-100,000 × HRPT Pharmaceutical estrogen
Bisphenol A (BPA) 1/1,000-1/10,000 (1×10⁻³ to 1×10⁻⁴) 0.1-10 × HRPT Uncertain clinical significance
This compound 1/21,000,000-1/36,000,000 (2.78×10⁻⁸ to 4.76×10⁻⁸) 2.1×10⁻⁴ to 1.3×10⁻⁴ × HRPT No expected clinical effects
Proposed HRPT 1/10,000 (1×10⁻⁴) 1 × HRPT Threshold for concern

The comparative data demonstrate that BS possesses significantly weaker estrogenic potency than even the proposed HRPT cutoff, and its activity is substantially lower than other chemicals of regulatory interest such as Bisphenol A. This quantitative assessment places BS in a category of chemicals that are highly unlikely to produce estrogenic effects in humans given its extremely low potency and the competition it faces from endogenous estrogens and other components of the metabolic milieu [2].

Experimental Protocols for ERα Agonist Potency Assessment

Protocol 1: Estrogen Response Element (ERE) Reporter Gene Assay

Purpose: To quantitatively measure the transcriptional activation of estrogen receptor alpha and determine agonist potency and efficacy of test compounds relative to reference standards.

Materials and Reagents:

  • Cell line: ERα-positive mammalian cell line (e.g., MCF-7, T47D, or HEK293 stably transfected with ERα)
  • Plasmid construct: ERE-luciferase reporter vector (e.g., pGL4-ERE-Luc)
  • Reference standards: 17β-estradiol (E2, positive control), 4-hydroxy-tamoxifen (4-OHT, antagonist control)
  • Test compound: this compound (≥98% purity)
  • Cell culture media: Phenol red-free DMEM supplemented with 10% charcoal-dextran stripped FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin
  • Detection reagents: Luciferase assay substrate, cell lysis buffer
  • Solvent controls: Dimethyl sulfoxide (DMSO, vehicle control)

Procedure:

  • Cell culture maintenance: Maintain reporter cells in complete growth medium at 37°C in a humidified 5% CO₂ atmosphere. Use cells at 70-80% confluence for all experiments.
  • Experimental seeding: Seed cells into 96-well white-walled tissue culture plates at a density of 1×10⁴ cells per well in 100 μL of assay medium. Incubate for 24 hours to allow cell attachment.
  • Compound treatment: Prepare serial dilutions of E2 (10⁻¹² to 10⁻⁸ M) and this compound (10⁻⁸ to 10⁻³ M) in assay medium containing ≤0.1% DMSO. Include vehicle control (0.1% DMSO) and blank wells (medium only).
  • Dosing: Remove original medium and add 100 μL of treatment medium to respective wells. Incubate for 24 hours.
  • Luciferase measurement: Remove treatment medium, wash with PBS, add 50 μL lysis buffer per well, and incubate for 15 minutes with shaking.
  • Detection: Add 50 μL luciferase substrate to each well, measure luminescence immediately using a plate reader.
  • Data analysis: Normalize luminescence values to vehicle control. Generate dose-response curves and calculate EC₅₀ values using four-parameter nonlinear regression.

Quality Controls:

  • Z'-factor ≥0.5 for assay validation
  • E2 positive control: EC₅₀ typically 10⁻¹¹ to 10⁻¹⁰ M
  • Coefficient of variation <20% for replicate wells

This protocol directly generates data on transcriptional activation potency, a key parameter for HRPT determination [3].

Protocol 2: MCF-7 Cell Proliferation (E-Screen) Assay

Purpose: To assess the estrogen-dependent proliferative response of human breast cancer cells to test compounds and determine relative proliferative potency and efficacy.

Materials and Reagents:

  • Cell line: MCF-7 human breast adenocarcinoma cells (ATCC HTB-22)
  • Culture media: Phenol red-free RPMI 1640 supplemented with 10% charcoal-dextran stripped FBS, 2 mM L-glutamine, 6 ng/mL insulin, and 1% penicillin/streptomycin
  • Viability assay reagent: Sulforhodamine B (SRB) solution or MTT reagent
  • Reference and test compounds: As in Protocol 1

Procedure:

  • Cell preparation: Seed MCF-7 cells into 96-well plates at 5×10³ cells per well in 100 μL of assay medium. Pre-incubate for 24 hours.
  • Compound treatment: Prepare test compounds as in Protocol 1. Include a full concentration range with 8-12 data points.
  • Proliferation assay: Incubate cells with test compounds for 5-7 days, refreshing treatment medium on day 3.
  • Cell quantification:
    • SRB method: Fix cells with 10% trichloroacetic acid for 1 hour, stain with 0.4% SRB for 30 minutes, wash with 1% acetic acid, solubilize with 10 mM Tris base, measure absorbance at 510 nm.
    • MTT method: Add 0.5 mg/mL MTT reagent, incubate 4 hours, solubilize with DMSO, measure absorbance at 570 nm.
  • Data analysis: Calculate relative proliferation compared to vehicle control (0%) and E2 maximum (100%). Determine relative proliferative effect (RPE) and proliferative potency (EC₅₀).

Quality Controls:

  • E2 response: Minimum 2-fold increase in cell number over vehicle control
  • Linearity: R² >0.9 for standard curve
  • Specificity: Include anti-estrogen (4-OHT) co-treatment to confirm ER-dependence

The E-Screen assay provides functional data on estrogen-dependent proliferation, a biologically relevant endpoint that complements transcriptional activation data [3].

Data Interpretation and HRPT Application

Mechanistic Basis of Potency Thresholds

The physiological basis for HRPT arises from receptor occupancy kinetics within the context of the endogenous metabolic milieu. The fractional receptor occupancy by a test compound is governed by the Langmuir binding isotherm equation:

Where [LR] represents the concentration of ligand-receptor complex, [L] is the free ligand concentration, [LRmax] is the maximum receptor capacity, and Kd is the equilibrium dissociation constant.

The endogenous metabolic milieu creates significant competition for receptor binding sites, establishing a background occupancy that weak agonists cannot overcome [2]. Mass action calculations demonstrate that individual ERα ligands with potencies more than tenfold higher than the HRPT can compete for occupancy against endogenous ligands, while those with potencies less than tenfold higher than the HRPT cannot successfully compete [2]. This provides a mechanistic explanation for the empirically observed HRPT of 1×10⁻⁴ relative to E2.

The following diagram illustrates the conceptual relationship between mechanistic potency and physiological effects in the context of HRPT:

G Compound Compound Affinity Affinity for ERα Compound->Affinity Activity Intrinsic Activity Compound->Activity MechanisticPotency Mechanistic Potency Affinity->MechanisticPotency Activity->MechanisticPotency ReceptorOccupancy Receptor Occupancy MechanisticPotency->ReceptorOccupancy PhysiologicalEffect Physiological Effect ReceptorOccupancy->PhysiologicalEffect MetabolicMilieu Endogenous Metabolic Milieu MetabolicMilieu->ReceptorOccupancy HRPT HRPT (1×10⁻⁴ vs E2) HRPT->PhysiologicalEffect

Figure 1: Conceptual Framework of Human Relevant Potency Threshold (HRPT). This diagram illustrates how chemical properties and the endogenous metabolic milieu interact to determine physiological effects through the HRPT framework.

Application of HRPT to this compound Risk Assessment

The extremely weak potency of this compound (2.78×10⁻⁸ to 4.76×10⁻⁸ relative to E2) places it significantly below the proposed HRPT for ERα agonism. At this potency level, BS would be unable to achieve meaningful receptor occupancy amidst the competition from endogenous ERα ligands present in human circulation [2]. This provides a mechanistic basis for concluding that BS lacks potential for estrogenic endocrine disruption in humans.

The following experimental workflow diagram outlines the key decision points in applying the HRPT framework to endocrine disruptor assessment:

G Start Test Compound Suspected ERα Agonist InVitroProfiling In Vitro Potency Profiling (ERE Reporter + E-Screen Assays) Start->InVitroProfiling PotencyCalculation Calculate Relative Potency vs. 17β-Estradiol InVitroProfiling->PotencyCalculation HRPTComparison Compare to HRPT (1×10⁻⁴ vs E2) PotencyCalculation->HRPTComparison AboveThreshold Potency > HRPT? HRPTComparison->AboveThreshold BelowThreshold Potency ≤ HRPT AboveThreshold->BelowThreshold No RiskAssessment Proceed to In Vivo Risk Assessment AboveThreshold->RiskAssessment Yes NoSignificantRisk No Significant Estrogenic Risk via ERα Pathway BelowThreshold->NoSignificantRisk

Figure 2: Experimental Workflow for HRPT Application in Endocrine Disruptor Assessment. This flowchart outlines the key decision points in applying the HRPT framework to prioritize chemicals for further testing.

For chemicals like this compound that fall below the HRPT, the assessment indicates no significant estrogenic risk via the ERα pathway, potentially obviating the need for more extensive in vivo testing [1] [3] [2]. This represents a significant refinement in testing strategy that aligns with the 3Rs principles (Replacement, Reduction, Refinement) in toxicology.

Regulatory Applications and Conclusions

Implementation in Endocrine Disruptor Screening

The HRPT framework provides a scientifically rigorous approach for prioritizing chemicals in endocrine disruptor screening programs. Regulatory bodies including the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) can incorporate HRPT concepts into their Tiered testing strategies to reduce unnecessary animal testing while focusing resources on chemicals of genuine concern [1].

Limitations and Future Directions

While the HRPT approach represents a significant advancement in endocrine disruptor assessment, several methodological considerations should be acknowledged:

  • The current HRPT for ERα agonism may require adjustment as additional human clinical data become available
  • Species-specific differences in metabolic milieus may affect extrapolation between test systems and humans
  • Complex mixture effects warrant further investigation, though the mass action principles underlying HRPT should apply to mixture scenarios
  • Additional HRPT values need to be established for other endocrine pathways (e.g., anti-androgenicity, thyroid disruption)

Future research should focus on expanding the HRPT database across multiple endocrine pathways and developing high-throughput screening methods to efficiently classify chemicals according to their mechanistic potency. The integration of computational toxicology approaches with HRPT concepts may further enhance screening efficiency and predictive accuracy.

References

Comprehensive Application Notes and Protocols: Assessing Benzyl Salicylate Estrogenicity Using the E-Screen Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Benzyl salicylate (BS) is a naturally occurring component of essential oils such as Jasmine and Ylang Ylang that has gained widespread use as a synthetic fragrance chemical in various consumer products. The estrogenic potential of this compound has attracted significant attention from regulatory bodies worldwide due to concerns about potential endocrine-disrupting effects. Despite its extensive use, the scientific literature has presented ambiguous results regarding the estrogenic activity of BS, leading to its inclusion in priority lists for assessment by both the European Scientific Committee for Consumer Safety (SCCS) and the Community Rolling Action Plan (CoRAP) of the European REACH regulation. [1] [2]

The regulatory concern stems from initial screening studies that reported estrogenic activity for BS, though these studies often lacked comprehensive dose-response information for positive controls, making accurate potency determinations challenging. What makes BS particularly noteworthy in regulatory contexts is its status as the only fragrance ingredient included in the first group of 14 substances prioritized for endocrine disruption screening by the SCCS. This unique position has accelerated the need for standardized, reliable testing protocols to accurately characterize its estrogenic potential and inform evidence-based regulatory decisions. [1] [2]

Table 1: this compound Properties and Regulatory Status

Property Description
Chemical Name This compound (benzyl 2-hydroxybenzoate)
Natural Occurrence Essential oils (Jasmin, Ylang Ylang)
Primary Use Synthetic fragrance chemical
Regulatory Status Included in SCCS priority list and REACH CoRAP
Key Concern Potential endocrine disrupting activity

The E-Screen Assay: Principle and Significance

Fundamental Principles

The E-Screen assay represents a robust in vitro approach for identifying estrogenic activity by exploiting the natural proliferative response of estrogen-sensitive cells to estrogenic compounds. This bioassay quantitatively measures the ability of test substances to stimulate cell proliferation in estrogen receptor-positive cell lines, primarily the MCF-7 human breast cancer cell line. The fundamental principle underlying this assay is that estrogens are defined by their capacity to induce proliferation of cells in the female genital tract, and this property can be harnessed as a sensitive endpoint for detecting estrogenic activity across a wide chemical diversity that precludes accurate prediction based solely on chemical structure. [3]

The assay operates by comparing cell proliferation rates achieved by similar cell inocula under different conditions: in the absence of estrogens (negative control), in the presence of the natural estrogen 17β-estradiol (positive control), and when exposed to various concentrations of test chemicals. The proliferative response observed in the E-Screen assay represents a complex integrated endpoint that accounts for multiple events in estrogen signaling, including receptor binding, gene activation, and subsequent protein synthesis necessary for cell division. This comprehensive capture of the estrogen response pathway makes it particularly valuable for detecting chemicals with potential endocrine-disrupting properties in humans and wildlife. [3]

Advantages Over Other Methods

The E-Screen assay offers several distinct advantages that have cemented its position in endocrine disruptor screening:

  • Physiological relevance: Unlike receptor-binding assays that only measure initial binding events, the E-Screen detects complete estrogenic responses, including downstream signaling and functional outcomes.
  • Sensitivity: The assay can detect estrogenic activity at low concentrations, making it suitable for environmental samples and chemicals with weak estrogenic potency.
  • Human cell-based: Utilizing human-derived MCF-7 cells provides human-relevant data without species extrapolation concerns.
  • Cost-effectiveness: Compared to rodent bioassays, the E-Screen is substantially less expensive, less complex, and raises fewer ethical concerns, making it suitable for large-scale chemical screening. [3]

Detailed E-Screen Assay Protocol for this compound

Cell Culture and Maintenance

The E-Screen assay protocol begins with careful maintenance and preparation of the MCF-7 cell line, which requires specific conditions to preserve its estrogen responsiveness. Cells should be cultured in phenol-red free Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% charcoal-stripped fetal bovine serum (FBS), which effectively removes endogenous steroid hormones that could interfere with the assay. This charcoal-stripping process is essential for reducing background estrogenic activity and ensuring a sensitive, responsive system for detecting weak estrogens like this compound. The cells must be maintained under standard culture conditions (37°C, 5% CO₂) and regularly monitored to ensure they remain healthy and undifferentiated, with passage numbers carefully recorded to avoid using high-passage cells that may lose estrogen responsiveness. [2]

Prior to assay initiation, cells should be harvested using a mild enzymatic dissociation agent such as trypsin-EDTA, followed by neutralization with complete medium. The cell suspension is then centrifuged and resuspended in assay medium, with viability assessed using trypan blue exclusion or similar methods to ensure ≥95% viability. Cell counting is performed using a hemocytometer or automated cell counter to prepare accurate inocula for the assay. [3] [2]

Experimental Setup and Dosing

For the this compound E-Screen assay, cells are seeded in 96-well plates at a density of 20,000 cells per well in assay medium and allowed to attach for 24 hours. After this attachment period, the medium is replaced with fresh assay medium containing the test substances. This compound should be tested across a concentration range of 1-100 μM, with additional higher concentrations if cytotoxicity evaluation is included. A 17β-estradiol dilution series (0.1 pM to 1 nM) must be included as a positive control to establish the standard proliferative response and enable relative potency calculations. All test compounds should be dissolved in DMSO, with the final solvent concentration not exceeding 1% (v/v) in any test condition, and a solvent control (DMSO only) must be included. [1] [2]

Each treatment condition should be tested in at least triplicate replicates, and the entire experiment should be repeated independently three times to ensure statistical robustness and reproducibility. The experimental design should include the following controls: negative control (vehicle only), positive control (17β-estradiol concentration series), blank (medium without cells), and cytotoxicity control if applicable. The plates are then incubated for 5-7 days to allow for measurable cell proliferation, with medium replacement every 2-3 days to maintain nutrient levels and compound exposure. [3] [2]

Table 2: E-Screen Assay Protocol Overview for this compound Testing

Protocol Step Specifications Critical Parameters
Cell Line MCF-7 human breast cancer cells Use low passage number, verify estrogen responsiveness
Culture Conditions Phenol red-free DMEM with 5% charcoal-stripped FBS Charcoal stripping essential to remove endogenous steroids
Seeding Density 20,000 cells/well (96-well plate) Consistent density critical for reproducible results
Test Compound Range 1-100 μM this compound Include concentrations near cytotoxicity limit
Positive Control 17β-estradiol (0.1 pM - 1 nM) Full dose-response essential for potency comparison
Incubation Period 5-7 days Medium change every 2-3 days
Replication Triplicate wells, three independent experiments Ensures statistical robustness
Cell Proliferation Assessment

After the 5-7 day incubation period, cell proliferation is quantified using standardized methods. The PrestoBlue assay provides a reliable fluorescence-based measurement of cell viability and proliferation. Following the manufacturer's protocol, PrestoBlue reagent is diluted 10-fold in DPBS and added to each well, followed by incubation for 30 minutes at 37°C. Fluorescence is then measured using excitation at 560 nm and emission at 590 nm. This method offers excellent sensitivity and compatibility with subsequent luciferase assays if additional endpoints are required. [2]

Alternative proliferation assessment methods include the sulforhodamine B (SRB) assay, which quantifies cellular protein content, or direct cell counting using automated counters or hemocytometers following trypsinization. The SRB method involves fixing cells with trichloroacetic acid, staining with SRB dye, and measuring absorbance at 510-560 nm after solubilizing the bound dye. Regardless of the method selected, consistency across experiments is paramount, and the chosen technique should demonstrate low intra- and inter-assay variability. [1] [2]

Experimental Results and Data Interpretation

This compound Potency and Efficacy

Recent comprehensive investigations into this compound's estrogenic activity have provided quantitative potency data that contextualizes its potential risk. When tested in the E-Screen assay, BS demonstrates characteristics of a partial agonist with significantly reduced efficacy compared to 17β-estradiol. Specifically, BS exhibits only 35-47% maximal efficacy relative to the full response achieved by estradiol. Even more notably, the concentration required to achieve these partial effects approaches the cytotoxic concentration range for this compound, suggesting that its estrogenic activity manifests only at potentially harmful concentrations. [1] [2]

The potency differential between BS and natural estrogen is particularly illuminating. Quantitative comparisons reveal that a approximately 36,000,000-fold higher concentration of BS is required to achieve equivalent partial cell proliferation stimulation compared to 17β-estradiol in the MCF-7 proliferation assay. Similarly, in estrogen response element (ERE)-dependent reporter gene assays, the extrapolated concentration to achieve 50% efficacy is 21,000,000-fold higher for BS than for estradiol. This exceptionally low potency places BS significantly below the Human Relevant Potency Threshold (HRPT), indicating likely negligible estrogenic risk at anticipated exposure levels. [1] [2]

Table 3: Quantitative Estrogenic Activity of this compound in In Vitro Assays

Parameter E-Screen (Proliferation) Assay ERE Reporter Gene Assay
Maximal Efficacy 35-47% of E2 response 35-47% of E2 response
Relative Potency 36,000,000-fold lower than E2 21,000,000-fold lower than E2
Cytotoxicity Active near cytotoxic concentration Active near cytotoxic concentration
Agonist Type Partial agonist Partial agonist
Complementary Assay Approaches

While the E-Screen assay provides valuable information about functional estrogenic responses through cell proliferation, complementary assay approaches strengthen the overall assessment of this compound's estrogenic potential. The T47D-KBluc reporter gene assay, which utilizes cells containing endogenously expressed estrogen receptors (ERα and ERβ) along with an estrogen response element (ERE) linked to a luciferase gene, offers a more direct measurement of receptor activation and transcriptional activity. This assay follows a similar experimental setup, with cells seeded at 20,000 cells per well in 96-well plates, followed by 24-hour exposure to test compounds dissolved in DMSO (final concentration 1%). After incubation, cell viability is measured using PrestoBlue assay, followed by cell lysis and luciferase activity quantification using a luminometer. [2] [4]

More advanced approaches include imaging-based in vitro screening platforms that utilize MCF-7 fluorescent reporter cell lines for ERα target genes (GREB1, PGR, and TFF1). These reporters are under control of the full physiological promoter region and allow monitoring of dynamic pro-proliferative pathway activation on a single cell level using live-cell imaging. This methodology enables linking ERα pathway activation to potential adverse outcomes by simultaneously monitoring cell cycle progression and proliferation, providing a more comprehensive physiological context for endocrine disruption assessment. [4]

G Estrogenicity Assessment Workflow: this compound Start Start CellPrep Cell Preparation (MCF-7 cells in phenol red-free medium with charcoal-stripped FBS) Start->CellPrep Day 0 CompoundTreatment Compound Treatment This compound concentration series 17β-estradiol positive control Vehicle negative control CellPrep->CompoundTreatment 24h post-seeding ReporterAssay T47D-KBluc Reporter Assay ERE-luciferase construct 24h treatment CellPrep->ReporterAssay Alternative pathway ImagingAssay Imaging-Based Assay GREB1/PGR/TFF1 reporters Live-cell imaging CellPrep->ImagingAssay Alternative pathway Incubation 5-7 Day Incubation Medium change every 2-3 days CompoundTreatment->Incubation Treatment initiation ViabilityAssay Viability Assessment PrestoBlue fluorescence assay (560/590 nm) Incubation->ViabilityAssay Day 5-7 DataAnalysis Data Analysis Dose-response curves Relative potency calculation Efficacy determination ViabilityAssay->DataAnalysis Results Results Interpretation Partial agonist profile Low potency assessment Risk evaluation DataAnalysis->Results ReporterAssay->DataAnalysis ImagingAssay->DataAnalysis

The above diagram illustrates the integrated experimental workflow for assessing this compound estrogenicity, incorporating both the standard E-Screen protocol and complementary assay approaches.

Methodological Considerations and Applications

Assay Validation and Quality Control

Robust implementation of the E-Screen assay for this compound evaluation requires strict adherence to validation protocols and comprehensive quality control measures. Each assay run must include a complete 17β-estradiol concentration series that demonstrates a typical sigmoidal dose-response curve with a minimum dynamic range of at least 10-fold between baseline and maximum proliferation. The positive control should yield an EC₅₀ value consistently falling within the expected concentration range (typically 1-10 pM for MCF-7 cells), with any significant deviations indicating potential assay problems that require investigation. The coefficient of variation for replicate wells should not exceed 15-20%, and the Z-factor, a measure of assay quality, should be ≥0.5 to ensure sufficient separation between positive and negative controls. [3] [2]

Additional validation considerations include cell line authentication and regular screening for mycoplasma contamination, both of which can significantly impact assay performance and reliability. The estrogen responsiveness of the MCF-7 cells should be periodically verified using known weak estrogens like bisphenol A, which should produce the characteristic proliferative response with lower potency than 17β-estradiol. For this compound specifically, given its activity near cytotoxic concentrations, inclusion of a parallel cytotoxicity assessment (such as PrestoBlue viability measurement) is essential to distinguish true estrogenic proliferation from potentially confounding cytotoxic effects. [1] [2]

Applications in Endocrine Disruptor Screening

The E-Screen assay has proven particularly valuable for large-scale screening of environmental chemicals with potential estrogenic activity, having identified several "new" estrogens including alkylphenols, phthalates, certain PCB congeners and hydroxylated PCBs, and insecticides such as dieldrin, endosulfan, and toxaphene. The assay's ability to detect estrogenic activity across diverse chemical classes makes it ideal for prioritizing compounds for further investigation, especially when coupled with mechanistic studies such as receptor binding competition assays and measurement of estrogen-responsive endpoints like progesterone receptor and pS2 expression levels in MCF-7 cells. [3]

Conclusion

The comprehensive protocol outlined in these Application Notes provides researchers with a standardized approach for evaluating this compound estrogenicity, enabling consistent data generation across laboratories and facilitating evidence-based regulatory decisions. When properly implemented with appropriate controls and validation measures, the E-Screen assay delivers valuable insights into the endocrine activity of fragrance ingredients and other chemicals of concern, contributing significantly to the safety assessment of consumer products.

References

Comprehensive Application Notes and Protocols for Benzyl Salicylate: Fragrance Fixative Applications and Anti-Inflammatory Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Functional Properties

Benzyl salicylate (CAS No. 118-58-1) is an organic ester compound synthesized from benzyl alcohol and salicylic acid, serving dual functional roles in cosmetic, pharmaceutical, and fragrance formulations. With a molecular formula of C₁₄H₁₂O₃ and molecular weight of 228.24 g/mol, this compound exhibits excellent stability and compatibility with a wide range of cosmetic ingredients [1]. This compound functions primarily as a fragrance fixative and UV radiation absorber, making it particularly valuable in formulations requiring both fragrance longevity and light protection. The compound's ester bond and aromatic structure contribute to its low volatility, enabling it to reduce the evaporation rate of more volatile fragrance components, thereby extending the overall scent profile duration [1] [2].

Beyond its fixative properties, this compound demonstrates functional versatility in various formulations. As a solvent, it enhances the miscibility of hydrophobic compounds, while its UV-absorbing characteristics contribute to product stability in sun-exposed applications. Recent research has also revealed significant anti-inflammatory potential through modulation of key inflammatory pathways, expanding its therapeutic applications in dermatological formulations and topical pharmaceuticals [3]. The compound's faint floral aroma complements existing fragrance profiles without dominating the overall scent composition, making it particularly valuable as a base note in complex fragrance architectures [1].

Table 1: Fundamental Characteristics of this compound

Property Specification Functional Significance
Chemical Name This compound IUPAC nomenclature for identification
CAS Number 118-58-1 Unique chemical identifier
Molecular Formula C₁₄H₁₂O₃ Molecular composition
Molecular Weight 228.24 g/mol Mass relationships in reactions
Primary Functions Fragrance fixative, UV absorber, solvent, anti-inflammatory agent Multiple application capabilities
Odor Profile Faint, sweet floral Complements without dominating fragrance
Chemical Class Organic ester Synthesis from benzyl alcohol + salicylic acid

Formulation Applications and Protocol Guidelines

Fragrance Fixative Applications and Usage Guidelines

This compound serves as a versatile fixative in fragrance compositions, functioning through the reduction of volatile component evaporation and enhancement of fragrance longevity on skin and various substrates. The compound's effectiveness stems from its moderate vapor pressure and ability to form weak molecular associations with other fragrance ingredients, creating a more cohesive scent release profile [1]. In fine fragrances, this compound is particularly valued for its stabilizing effect on delicate top notes, preventing their rapid dissipation while maintaining the structural integrity of the fragrance pyramid throughout the wearing experience [2].

The fixative efficacy of this compound varies significantly across different product categories, necessitating precise concentration adjustments based on formulation characteristics. In hydroalcoholic systems such as perfumes and eau de toilettes, the compound demonstrates optimal performance due to its balanced solubility in both polar and non-polar solvent systems. For leave-on skin care products including moisturizers and body lotions, this compound provides the additional benefit of light protection for photosensitive fragrance components and active ingredients, contributing to both olfactory performance and formulation stability [1].

Table 2: this compound Concentration Guidelines by Product Category

Product Category Recommended Concentration Primary Function Secondary Benefits
Fine Fragrances 0.1% - 1.0% Fragrance fixative Solvent properties, enhances longevity
Skin Care Products ≤ 0.5% UV absorber, fragrance component Prevents product degradation, stabilizes actives
Hair Care Formulations ≤ 0.5% Fragrance fixative UV protection for hair, scent retention
Soaps & Detergents Up to 2.5% Fragrance stabilizer Maintains scent profile through rinse cycle
Household Products 2.5% - 5.0% Fragrance fixative Cost-effective scent delivery
Formulation Protocol: Fragrance Fixative Incorporation

Materials Required: this compound (pharmaceutical grade), fragrance composition, base formulation (emulsion, hydroalcoholic solution, or other vehicle), mixing equipment (overhead stirrer or propeller mixer), temperature control system.

Procedure:

  • Pre-dissolution Stage: Incorporate this compound into the fragrance concentrate rather than adding directly to the main formulation. Use a ratio of 1:3 to 1:5 (this compound to fragrance compounds) with gentle agitation at 25-30°C until completely solubilized [1].

  • Temperature Control: Maintain the base formulation at 25-30°C during addition to prevent thermal degradation of fragrance components while ensuring adequate dispersibility. For emulsion systems, the fragrance phase containing this compound should be temperature-matched to within ±5°C of the base to prevent emulsion instability [1].

  • Incorporation Method: Add the this compound-fragrance blend to the base formulation using slow-speed mechanical stirring (200-400 rpm) with a propeller-type impeller. Continue mixing for 15-20 minutes after addition to ensure homogeneous distribution without incorporating excessive air [1].

  • Compatibility Verification: Conduct accelerated stability testing by storing the final product at 4°C, 25°C, and 40°C for 24-48 hours. Monitor for phase separation, viscosity changes, or color alterations that may indicate incompatibility [1].

Technical Notes: this compound demonstrates optimal compatibility with most cosmetic ingredients but may require additional emulsification agents in high-water-content systems. The compound's mild floral scent should be factored into the overall fragrance architecture, particularly in minimally fragranced products. For formulations containing UV-sensitive actives, this compound's UV-absorbing properties provide enhanced stabilization when used at 0.3-0.5% concentrations [1].

Safety, Regulatory, and Environmental Considerations

Regulatory Status and Allergen Classification

This compound is subject to comprehensive regulations across multiple jurisdictions due to its identified potential as a skin sensitizer. Under the European Union's Cosmetics Regulation (No. 1223/2009), this compound is classified as a fragrance allergen requiring specific labeling when concentrations exceed 0.001% in leave-on products and 0.01% in rinse-off products [1]. The International Fragrance Association (IFRA) has established detailed concentration limits across diverse product categories through its 50th Amendment (2021), with the most restrictive limitations applied to products with high skin contact such as deodorants (0.39% maximum) and baby care products (0.50% maximum) [4].

In the United States, this compound holds FDA approval for use as a synthetic flavoring substance in food products, provided it is used in the minimum quantity required to achieve the intended effect following good manufacturing practices [1]. The substance is REACH registered with active status in the European Union (as of April 2022) and is listed on the Australian Inventory of Industrial Chemicals, though specific restrictions apply in New Zealand where it may only be used under an appropriate group standard without individual approval [1]. These regulatory variations necessitate careful compliance assessment based on intended markets and application types.

Environmental and Sustainability Profile

This compound presents moderate environmental concerns, particularly regarding aquatic toxicity and persistence factors. According to safety data, the compound is classified as toxic to aquatic life with long-lasting effects (H411, H412 hazard statements) [4]. While this compound demonstrates inherent biodegradability, its potential for bioaccumulation and toxicity to aquatic organisms at higher concentrations necessitates careful environmental management, particularly in manufacturing and disposal phases [1].

The sustainability profile of this compound is influenced by its typical production from petrochemical feedstocks, though increasing attention is being directed toward bio-based alternatives and greener synthesis methods. Industry leaders are implementing enzymatic production approaches that reduce energy consumption and environmental impact while maintaining performance characteristics [5]. Life cycle assessments of this compound production indicate that manufacturing energy input represents the most significant environmental impact, highlighting the importance of process optimization and renewable energy integration in improving sustainability metrics [1] [5].

Table 3: Safety and Regulatory Summary for this compound

Aspect Classification/Status Requirements/Limitations
EU Cosmetics Regulation Fragrance allergen (Annex III) Declaration if ≥0.001% (leave-on) or ≥0.01% (rinse-off)
IFRA Standards Restricted substance Category-specific limits (0.39%-10% depending on application)
FDA Status Permitted synthetic flavoring Must follow GMP - minimum quantity required
REACH Status Registered (active) Compliant with EU regulations
GHS Hazard Classification Skin sensitization (Category 1), Eye irritation (Category 2A), Aquatic toxicity (Category 2) H317, H319, H411, H412 hazard statements
Environmental Impact Toxic to aquatic life with long-lasting effects Avoid release to environment; proper wastewater treatment required

Anti-inflammatory Mechanisms and Experimental Protocols

Anti-inflammatory Activity and Molecular Mechanisms

Recent pharmacological investigations have revealed significant anti-inflammatory properties of this compound, supporting its potential application in therapeutic formulations targeting inflammatory skin conditions. In a landmark study using LPS-stimulated RAW 264.7 macrophages, this compound demonstrated dose-dependent inhibition of nitric oxide (NO) production, surpassing the efficacy of the reference compound NG-monomethyl-L-arginine monoacetate salt (L-NMMA) [3]. This anti-inflammatory activity was mediated through multifaceted molecular mechanisms, primarily involving the suppression of key signaling pathways in the inflammatory cascade.

The primary mechanism of this compound's anti-inflammatory action involves the inhibition of phosphorylation events in the NF-κB signaling pathway. Specifically, the compound suppresses phosphorylation of IκB kinase alpha (IKKα) and IκB kinase beta (IKKβ), consequently preventing the phosphorylation and degradation of inhibitor of kappa B alpha (IκBα) [3]. This molecular intervention effectively retains NF-κB in its inactive cytoplasmic complex, preventing its nuclear translocation and the subsequent transactivation of pro-inflammatory genes. Complementary to this mechanism, this compound also downregulates expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further limiting the production of inflammatory mediators at both transcriptional and enzymatic levels [3].

G LPS LPS Stimulation IKK IKKα/IKKβ Phosphorylation LPS->IKK Induces IkBa IκBα Phosphorylation & Degradation IKK->IkBa Triggers NFkB NF-κB Activation IkBa->NFkB Releases Nucleus Nuclear Translocation NFkB->Nucleus Enables iNOS iNOS & COX-2 Expression Nucleus->iNOS Transactivates NO NO Production Inflammatory Response iNOS->NO Generates BS This compound Inhibition1 Inhibition of Phosphorylation BS->Inhibition1 Causes Inhibition2 Expression Downregulation BS->Inhibition2 Directly Inhibition1->IKK Suppresses Inhibition2->iNOS Downregulates

Diagram 1: Anti-inflammatory Mechanism of this compound in LPS-Stimulated Macrophages - This diagram illustrates the molecular pathway through which this compound exerts its anti-inflammatory effects by inhibiting key phosphorylation events in the NF-κB signaling pathway and downregulating inflammatory enzyme expression.

Experimental Protocol: Anti-inflammatory Activity Assessment

Cell Culture and Maintenance:

  • Maintain RAW 264.7 murine macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 4 mM L-glutamine, and 1% penicillin/streptomycin antibiotics [3].
  • Culture cells in a humidified incubator at 37°C with 5% CO₂ atmosphere. Subculture at 80-90% confluence using standard trypsinization procedures.

Nitric Oxide Production Assay:

  • Cell Seeding: Plate RAW 264.7 cells in 96-well culture plates at a density of 3 × 10⁴ cells/well and allow to adhere for 24 hours [3].

  • Pre-treatment: Add this compound at test concentrations (typically 10-100 μM in DMSO vehicle, with final DMSO concentration ≤0.1%) to cells and incubate for 1 hour [3].

  • Inflammation Induction: Add lipopolysaccharide (LPS) at 1 μg/mL final concentration to appropriate wells and incubate for 24 hours. Include controls (untreated, vehicle, LPS-only, and reference inhibitor such as L-NMMA) [3].

  • NO Measurement: Combine 100 μL culture supernatant with equal volume of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, 2.5% phosphoric acid) in a fresh 96-well plate. Incubate for 10 minutes at room temperature protected from light [3].

  • Absorbance Measurement: Read absorbance at 540 nm using a microplate spectrophotometer. Calculate NO concentration using a sodium nitrite standard curve (typically 1-100 μM) [3].

Western Blot Analysis:

  • Cell Lysis: After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 20 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C [3].

  • Protein Quantification: Determine protein concentration in supernatants using BCA assay.

  • Electrophoresis: Separate 20 μg total protein per sample by 10% SDS-PAGE and transfer to PVDF membranes [3].

  • Immunoblotting: Block membranes with 5% non-fat milk, then incubate with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, iNOS, COX-2, and β-actin (loading control) overnight at 4°C [3].

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize using enhanced chemiluminescence detection system and quantify band intensities by densitometry [3].

Statistical Analysis:

  • Perform all experiments in triplicate with at least three independent replications.
  • Present data as mean ± standard deviation.
  • Analyze using one-way ANOVA with Bonferroni post-hoc test, considering p < 0.05 statistically significant [3].

Formulation Development Workflow and Industry Outlook

G Start Formulation Development Objective Conc Concentration Optimization Start->Conc Define guide Refer to Table 2 for Category-specific Limits Conc->guide Follow Comp Compatibility Assessment Stable Stability Testing Comp->Stable Successful? Reg Regulatory Compliance Stable->Reg Passed? IFRA Check IFRA Certificate for Category Limits Reg->IFRA Verify Effic Efficacy Verification Final Final Product Effic->Final Confirmed BS This compound BS->Conc Input guide->Comp Proceed to IFRA->Effic Compliant?

Diagram 2: Formulation Development Workflow with this compound - This diagram outlines the systematic approach for incorporating this compound into product formulations, highlighting key development stages from concentration optimization to regulatory compliance verification.

The global market for this compound demonstrates steady growth patterns, with projections indicating an increase from USD 164.88 million in 2024 to approximately USD 245.90 million by 2032, representing a compound annual growth rate of 5.12% [5]. This expansion is driven by increasing demand across diverse sectors including personal care, pharmaceuticals, and household products, with particular strength in premium skincare segments incorporating this compound for its dual-functional benefits as both UV absorber and fragrance component [5]. The industry landscape is characterized by ongoing innovation in sustainable production methods and application expansion beyond traditional uses.

Future development opportunities for this compound include bio-based production through enzymatic synthesis and microbial fermentation, addressing growing consumer demand for natural ingredient alternatives [5]. The compound's established safety profile and multifunctional characteristics position it favorably for expanded applications in therapeutic dermatological formulations, particularly those targeting inflammatory skin conditions where its anti-inflammatory properties may provide complementary benefits [3]. Industry leaders are increasingly focusing on green chemistry approaches and supply chain digitization to enhance sustainability and compliance in this compound production and application [5].

Conclusion and Future Perspectives

This compound represents a versatile ingredient with well-established applications in fragrance formulation and emerging potential in therapeutic products. Its dual functionality as fragrance fixative and anti-inflammatory agent, combined with its favorable regulatory status across major markets, supports continued utilization and development across multiple industries. The comprehensive application protocols and experimental methodologies outlined in these application notes provide researchers and formulators with practical frameworks for leveraging the unique properties of this compound in product development initiatives.

Future research directions should focus on elucidating structure-activity relationships to optimize both fixative and anti-inflammatory properties, developing enhanced delivery systems for targeted applications, and establishing clinical correlations for observed anti-inflammatory effects in cellular models. As sustainability considerations continue to influence ingredient selection, advancements in bio-catalytic production and green extraction methods will further strengthen the position of this compound as a valuable multi-functional component in cosmetic, fragrance, and pharmaceutical formulations.

References and Additional Resources

  • GreyB Inc. (2025). This compound: Cosmetic Usage, Alternatives, and Regulatory Insights. Retrieved from https://slate.greyb.com/ingredients/benzyl-salicylate/
  • PerfumersWorld. (2025). IFRA Conformity Certificate: this compound. Retrieved from https://perfumersworld.com/document-list.php?pro_id=3ON00060
  • Kim, M., Lee, S., et al. (2021). This compound Shows Potential Anti-Inflammatory Activity in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Pharmaceutics, 13(4), 443.
  • Verified Market Reports. (2025). This compound Market - Global Forecast 2025-2032.
  • LinkedIn. (2025). This compound in the Real World: 5 Uses You'll Actually See (2025). Retrieved from https://www.linkedin.com/pulse/benzyl-salicylate-real-world-5-uses-youll-actually-udwwe

References

benzyl salicylate solvent personal care products

Author: Smolecule Technical Support Team. Date: February 2026

Application Overview and Regulatory Status

Benzyl salicylate (CAS No. 118-58-1) is a synthetic ester of benzyl alcohol and salicylic acid [1]. It serves multiple functional roles in formulations:

  • Fragrance and Fixative: It imparts a mild, balsamic odor and is particularly valued for its ability to enhance the longevity and stability of fragrance profiles, especially in floral compositions like jasmine, lilac, and carnation [1] [2].
  • UV Absorber: It acts as a UV filter, helping to protect the formulation from light degradation and contributing to skin protection in sun care products [1] [2].
  • Solvent and Carrier: It also functions as a solvent, aiding in the dissolution and blending of other fragrance components [1].

The European Commission's Scientific Committee on Consumer Safety (SCCS) issued a final opinion in November 2023, concluding that this compound is safe for use in cosmetic products up to the maximum concentrations provided in the submitted dossier [3] [4]. The committee noted that while available data "provide some indications for an endocrine mode of action," there is "no evidence to suggest that this results in endocrine effects" [3] [4].

Furthermore, a draft amendment to the EU Cosmetics Regulation (notified in July 2025) will introduce specific product-type conditions for this compound use [5]. This means that by 1 January 2027, cosmetic products containing this compound must comply with these new conditions to be placed on the EU market [5].

Key Properties and Formulation Guidelines

The table below summarizes the fundamental characteristics and recommended usage levels of this compound.

Property Specification / Guideline
Chemical Formula C14H12O3 [1] [2]
Molecular Weight 228.25 g/mol [2]
Physical Form Colorless to pale yellow liquid [2]
Odor Mild balsamic [2]
Primary Functions Fragrance, fixative, UV absorber, solvent [1]
Ideal Concentration (Fragrances) 0.1% - 1% [1]
Ideal Concentration (Sunscreens & Skin Care) Typically below 0.5% [1]
Ideal Concentration (Hair Care) Typically below 0.5% [1]
Allergen Labeling (EU) Required if ≥0.01% in rinse-off or ≥0.001% in leave-on products [1]
Formulation Considerations
  • Compatibility: this compound is compatible with most cosmetic ingredients but may require stabilization in high-temperature processes [1].
  • Challenges: Its main challenges are its allergenic potential and its floral scent, which might interfere with the intended fragrance profile [1]. To mitigate this, ensure concentrations comply with IFRA standards and balance it with complementary fragrance components [1].
  • Stability & Packaging: It has a shelf life of 12-24 months and should be stored in airtight, opaque, or UV-resistant containers away from heat and light to prevent degradation [1].

Safety and Skin Penetration Assessment Protocol

This compound has a very low potential to induce hypersensitivity, as demonstrated by a patch-test survey involving over 10,000 participants where no induced or elicited responses directly attributable to it were observed [6]. The following protocol outlines a method to quantify its presence on skin and hair, which is crucial for decontamination and penetration studies.

Experimental Workflow for Skin and Hair Analysis

The diagram below illustrates the GC-MS/MS method workflow for quantifying this compound on skin and hair [7] [8]:

Sample Application\non Skin/Hair Sample Application on Skin/Hair Sample Collection\n(Swabbing) Sample Collection (Swabbing) Sample Application\non Skin/Hair->Sample Collection\n(Swabbing) Isotope Dilution\n(Add BeS-d4 Internal Standard) Isotope Dilution (Add BeS-d4 Internal Standard) Sample Collection\n(Swabbing)->Isotope Dilution\n(Add BeS-d4 Internal Standard) GC-MS/MS Analysis GC-MS/MS Analysis Isotope Dilution\n(Add BeS-d4 Internal Standard)->GC-MS/MS Analysis Quantification\n(MRM: m/z 285→91, 210→181) Quantification (MRM: m/z 285→91, 210→181) GC-MS/MS Analysis->Quantification\n(MRM: m/z 285→91, 210→181) Data Analysis\n& Recovery Calculation Data Analysis & Recovery Calculation Quantification\n(MRM: m/z 285→91, 210→181)->Data Analysis\n& Recovery Calculation

Detailed Methodology

1. Objective To validate a gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) method for the precise quantification of this compound (BeS) on human skin and hair, simulating studies for persistent chemical agents [7] [8].

2. Materials and Reagents

  • Analytical Standard: High-purity this compound (BeS)
  • Internal Standard: this compound-d4 (BeS-d4)
  • Solvents: HPLC-grade or equivalent
  • Sample Collection: Appropriate swabs for skin and hair sampling
  • Instrumentation: GC system coupled with a triple quadrupole mass spectrometer

3. Procedure

  • Sample Preparation: Apply BeS to skin or hair surfaces in a controlled manner.
  • Decontamination & Collection: After a set exposure time (e.g., 70 minutes), collect residues from skin and hair using swabs [7].
  • Extraction and Dilution: Extract analytes from the swabs. Use isotope-dilution for quantification by adding a known amount of the internal standard BeS-d4 to the sample [7] [8].
  • GC-MS/MS Analysis:
    • Chromatography: Separate compounds using a gas chromatograph.
    • Ionization: Use electron ionization (EI).
    • Detection: Operate MS/MS in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity [7] [8].
    • Monitor Ion Transitions:
      • For BeS: Quantifier ion m/z 285 → 91; Qualifier ion m/z 210 → 181
      • For BeS-d4 (Internal Standard): Quantifier ion m/z 289 → 91; Qualifier ion m/z 214 → 185 [7] [8]

4. Data Analysis and Validation

  • Calibration: Establish a calibration curve with excellent coefficient of determination (R² = 0.9992-0.9999) [7].
  • Sensitivity: Method demonstrates a Limit of Detection (LOD) of 0.023 ng/ml and a Limit of Quantification (LOQ) of 0.23 ng/ml [7].
  • Accuracy and Precision: Validate using Quality Controls (QCs). Intra-day accuracy ranges from 95.6% to 100.3%, and inter-day accuracy from 98.5% to 104.91%. Precision, measured as Relative Standard Deviation (RSD%), is between 2-13.7% (intra-day) and 3.3-8.8% (inter-day) [7].
  • Recovery Calculation: The proof-of-principle study showed an average total BeS recovery of 37.9% from skin after 70 minutes, with significant increases detected on hair, confirming its utility as a simulant for persistent chemicals [7] [8].

Risk Management and Conclusion

For researchers and formulators, the following points are critical:

  • Regulatory Compliance: Adhere to the safe concentration limits outlined in SCCS/1656/23 and stay updated on the implementation of the EU's Omnibus Act 2, which will enforce product-type-specific conditions by 2027 [3] [5] [4].
  • Allergen Management: Classified as a fragrance allergen in the EU, this compound requires mandatory labeling on cosmetic products when its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products [1].
  • Conclusion: this compound remains a valuable multi-functional ingredient in personal care products. Its safe use is well-defined by recent scientific opinions, provided that formulators operate within established concentration limits and regulatory frameworks. The available data, while indicating a potential endocrine mode of action, found no evidence of actual endocrine effects, supporting its continued use under the specified safe conditions [3] [4].

References

benzyl salicylate cytotoxicity assay interference

Author: Smolecule Technical Support Team. Date: February 2026

Key Toxicity Data for Benzyl Salicylate

Endpoint / Parameter Value / Outcome Source / Context
In Vitro Cytotoxicity (Human Kidney Cells) Tested in assay suite; SA identified as "toxdriver" [1]. Toxicodynamic assessment as part of an NGRA [1].
Developmental Toxicity LOAEL (Rat) 30 mg/kg/day [2] Combined repeated-dose and reproductive/developmental screening test [2].
Repeated-Dose Toxicity (Rat) Effects on thymus, liver, epididymis, and femur at ≥100 mg/kg/day [2]. Combined repeated-dose and reproductive/developmental screening test [2].
Genotoxicity (In Vitro) Non-genotoxic (Chromosomal aberration test in Chinese hamster lung cells) [2]. Initial hazard assessment [2].
Predicted Max Human Plasma Cmax (SA) 630 nM (0.087 µg/mL) after repeated face cream application [1]. Probabilistic PBPK modeling for a cosmetic product with 0.5% BSal [1].
Lowest In Vitro PoD (SA) 10.6 µM (1.46 µg/mL) - Significant gene deregulation in HepG2 cells [1]. Transcriptomics assay [1].
Safe Use in Cosmetics Safe at specified concentrations (e.g., 0.5% in leave-on skin products) [3] [4]. SCCS Final Opinion (2023) [3] [4].

Experimental Protocols for Hazard Assessment

For comprehensive hazard profiling, researchers can integrate the following methodologies. The workflow for a next-generation risk assessment (NGRA) involves multiple tiers to evaluate internal exposure and bioactivity without animal testing [1].

G Start Start: Ingredient and Use Scenario Tier0 Tier 0: TTC Evaluation Start->Tier0 Tier1 Tier 1: Hypothesis Formulation Tier0->Tier1 SkinAbs Skin Absorption Assay Tier1->SkinAbs Metab Hepatocyte Metabolism Tier1->Metab PBPK1 Deterministic PBPK Modeling (Predicts Critical Metabolite) SkinAbs->PBPK1 Metab->PBPK1 Tier2 Tier 2: Bioactivity Assessment PBPK1->Tier2 Bioassays In vitro Bioassays: - Transcriptomics (HepG2/MCF-7) - Cell Stress - DART Tier2->Bioassays PBPK2 Probabilistic PBPK Modeling (Predicts Human Exposure) Bioassays->PBPK2 MoIE Calculate Margin of Internal Exposure (MoIE) PBPK2->MoIE Safe Safety Decision MoIE->Safe

Tier 1: Systemic Bioavailability and Metabolism

This tier aims to predict internal exposure by identifying the toxicologically critical entity.

  • Skin Absorption Assay: Use fresh human or pig skin mounted in diffusion cells. Apply the cosmetic formulation containing 0.5% this compound. Analyze the receptor fluid, dermis, and epidermis after 24 hours for parent compound and metabolites using methods like LC-MS. Key metabolites to quantify include salicylic acid (SA), benzoic acid, benzyl alcohol, and hippuric acid [1].
  • Hepatocyte Metabolism: Incubate this compound with primary human hepatocytes or S9 fractions. Identify and quantify metabolic products to understand the conversion rate to SA [1].
  • PBPK Modeling (Deterministic): Develop a preliminary physiologically based pharmacokinetic (PBPK) model. Input data from absorption and metabolism studies to estimate the maximum plasma concentration (Cmax) of this compound and its metabolites, like SA, after a single application [1].
Tier 2: In Vitro Bioactivity and Hazard Characterization

This tier tests the critical metabolite (SA) in a battery of New Approach Methodologies (NAMs) to determine a Point of Departure (PoD).

  • Transcriptomics Assay:
    • Cell Lines: Use human hepatoma (HepG2) and breast adenocarcinoma (MCF-7) cells.
    • Procedure: Expose cells to a range of SA concentrations. Extract RNA and perform RNA-sequencing or microarray analysis. Identify pathways and genes that show significant deregulation.
    • Data Analysis: The lowest concentration that produces a statistically significant, biologically relevant change in gene expression is established as the PoD. Studies have reported PoDs of 213 μM and 10.6 μM for SA in HepG2 cells, highlighting methodological variability [1].
  • Cell Stress Assays: Use the ToxProfiler panel or similar to assess changes in a wide range of cellular stress response pathways [1].
  • Developmental and Reproductive Toxicity (DART) Assays: Utilize human pluripotent stem cell-based tests, such as the ReproTracker assay, to screen for potential developmental effects like teratogenicity [1].
  • Cytotoxicity Assays: Perform standard cytotoxicity assessments in human primary or immortalized kidney cells to determine general cellular toxicity thresholds [1].

Troubleshooting & FAQ for Researchers

  • Q1: My cytotoxicity results for this compound are inconsistent. What is a key factor I should consider?

    • A: The conversion of this compound to salicylic acid (SA) is a critical factor. Your observed cellular effects may be primarily driven by SA, not the parent compound. It is essential to:
      • Analyze for metabolites in your test system.
      • Test salicylic acid directly in your assays for comparison.
      • Consider that the lowest points of departure for bioactivity often come from sensitive transcriptomics assays in hepatocyte-derived cells [1].
  • Q2: How do I translate my in vitro cytotoxicity findings to an in vivo risk context?

    • A: Use PBPK modeling to compare your in vitro effect levels with realistic human exposure. The Margin of Internal Exposure (MoIE) is calculated as: MoIE = In vitro PoD (e.g., in µM) / Predicted human Cmax (e.g., in µM). A 2024 NGRA case study predicted a human Cmax of 630 nM for SA from a 0.5% face cream. Compared to a transcriptomics PoD of 10.6 µM, this yields an MoIE of 16.8, which can support a safety decision [1].
  • Q3: Are there any specific regulatory opinions on its safety that can inform my assay design?

    • A: Yes. The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated this compound and considers it safe for use in cosmetics up to certain concentrations (e.g., 0.5% in many leave-on products), despite indications of an endocrine-related mode of action [3] [4]. Your assays can specifically investigate potential endocrine disruption mechanisms.

Key Takeaways for Your Research

  • Focus on the Metabolite: Salicylic acid is the primary driver of this compound's systemic toxicity and cytotoxicity, not the parent compound [1].
  • Use Sensitive Assays: The most sensitive endpoints for risk assessment may come from transcriptomics and specialized DART assays, not traditional cytotoxicity measures [1].
  • Contextualize with Modeling: Always use PBPK modeling to compare in vitro bioactivity data with predicted human plasma concentrations for a robust, human-relevant risk assessment [1].

References

benzyl salicylate dose-response curve challenges

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Dose-Response Relationships

A dose-response relationship defines how the effect of a drug changes with its concentration at the site of action. Analyzing this curve is fundamental in pharmacology [1].

  • Key Curve Features: When graphing, key parameters include potency (location on the dose axis), maximal efficacy (greatest attainable response), and slope (change in response per unit dose) [1].
  • Therapeutic Index: This is the ratio of a drug's toxic dose to its effective dose. A small therapeutic index means that a small increase in dose can significantly raise the probability of toxicity, making the drug more challenging to work with [1].

Benzyl Salicylate: Properties and Inferred Challenges

This compound is an ester used in cosmetics for its fragrance and UV-absorbing properties [2]. The table below outlines potential challenges in dose-response studies, inferred from its known properties.

Challenge Description & Impact on Dose-Response
Endocrine Activity Shows estrogenic activity in vitro, activating the human estrogen receptor alpha [2]. This suggests potential for non-monotonic (biphasic) dose-response curves, complicating the determination of a classic S-shaped curve.
Low Therapeutic Index (Inferred) While not explicitly stated for this compound, its potential for sensitization and endocrine effects [2] implies a narrow window between a biologically active dose and a dose that begins to show toxicity or unwanted effects.
Regulatory & Safety Constraints Classified as a fragrance allergen [2]. Regulatory limits on concentration (e.g., in leave-on cosmetics) may restrict the dose range that can be experimentally tested, potentially preventing the full characterization of the curve [3] [2].
Complex Biologic Variation Patient-related factors like age, organ function, and pregnancy can affect dose-response features [1]. This biologic variation can make it difficult to establish a clear, reproducible curve across a population.

Suggested Experimental Considerations

Given the lack of direct protocols, here are general approaches for challenging compounds:

  • Wide Dose Range: Test a very broad range of concentrations to capture potential non-monotonic effects, especially when endocrine disruption is a concern.
  • Multiple Endpoints: Measure more than one endpoint (e.g., cell proliferation, receptor activation, markers of toxicity) to fully understand the compound's effects.
  • Stringent Controls: Use appropriate vehicle controls and reference estrogens (like 17β-estradiol) when testing for endocrine activity to validate your assay system [2].

Visualizing Dose-Response Curve Challenges

Below is a diagram illustrating how complex factors like endocrine disruption can lead to non-standard dose-response curves, which deviate from the classic model.

References

benzyl salicylate partial agonist efficacy 35-47%

Author: Smolecule Technical Support Team. Date: February 2026

Key Quantitative Data on Benzyl Salicylate

For easy comparison, the table below summarizes the core experimental findings related to the estrogenic and anti-inflammatory activities of this compound.

Assay Type Biological Activity Reported Efficacy Reported Potency vs. 17β-Estradiol (E2)
ERE Reporter Gene Assay ER Partial Agonist 35% - 47% (Maximal efficacy) [1] [2] 21,000,000-fold lower [1] [2]
MCF7 Cell Proliferation (E-Screen) ER Partial Agonist 35% - 47% (Maximal efficacy) [1] [2] 36,000,000-fold lower [1] [2]
LPS-stimulated NO Production (RAW 264.7 macrophages) Anti-inflammatory (iNOS/COX-2 inhibition) [3] More efficient than L-NMMA (a known NO synthase inhibitor) [3] Not quantified vs. a standard

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the data tables.

Protocol 1: Assessing Estrogenic Activity via E-Screen Assay

This protocol measures the proliferation of MCF-7 human breast cancer cells in response to a test substance, a hallmark of estrogenic activity [1].

  • 1. Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [1].
  • 2. Cell Seeding and Plating: Seed cells in tissue culture plates at a defined density (e.g., 3-6 x 10⁴ cells/well) and allow them to attach for 24 hours [1].
  • 3. Dosing and Incubation: Prepare a concentration range of this compound and the positive control (17β-Estradiol, E2) in a low-serum or charcoal-stripped serum medium to minimize interfering estrogenic activity. Apply the treatments to the cells and incubate for a specified period (e.g., 5-7 days), refreshing the medium and treatments every other day [1].
  • 4. Cell Viability/Proliferation Measurement: After the incubation period, measure cell proliferation. One common method is the sulforhodamine B (SRB) assay:
    • Fix cells with trichloroacetic acid.
    • Stain with SRB dye.
    • Wash unbound dye.
    • Dissolve the protein-bound dye in a Tris buffer.
    • Measure the optical density at 510-560 nm, which correlates with cell mass [1].
  • 5. Data Analysis: Plot cell proliferation against the log of the compound concentration. Calculate the maximum efficacy (% of the response induced by E2) and the relative potency [1].
Protocol 2: Anti-inflammatory Assessment in RAW 264.7 Macrophages

This protocol evaluates the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, a key model for anti-inflammatory activity [3].

  • 1. Cell Culture and Seeding: Maintain mouse macrophage RAW 264.7 cells in DMEM with 10% FBS and antibiotics. Seed cells into plates (e.g., 3 x 10⁴ cells/well for NO assay) and allow to adhere [3].
  • 2. Pre-treatment and Stimulation: Pre-treat cells with a concentration range of this compound (or a reference inhibitor like L-NMMA) for 1 hour. Then, stimulate the cells by adding Lipopolysaccharide (LPS) at a standard concentration (e.g., 1 μg/mL) and incubate for 24 hours [3].
  • 3. Nitric Oxide Measurement: Using the Griess Reaction:
    • Collect cell culture supernatants.
    • Mix supernatant with an equal volume of Griess reagent (sulfanilamide and N-1-naphthylethylenediamine dihydrochloride).
    • Measure the optical density at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration in the sample [3].
  • 4. Cell Viability Check (Cytotoxicity Assay): In parallel, assess the viability of treated cells using a method like the MTT or Ez-Cytox assay to ensure that reduced NO production is not due to cytotoxicity [3].
  • 5. Western Blot Analysis (Mechanistic Study): To investigate the mechanism, lysate the cells and perform a western blot. Analyze the cell lysates for key proteins in the NF-κB pathway (e.g., phospho-IKKα/β, phospho-IκBα, phospho-NF-κB) and the expression of inflammatory enzymes iNOS and COX-2 [3].

Troubleshooting Common Experimental Issues

FAQ: I cannot detect any estrogenic activity from this compound in my in vitro assays. What could be wrong?

  • A1: Check your concentration range. this compound is an extremely weak agonist. Its activity is only detectable at concentrations close to cytotoxic levels (in the high micromolar or millimolar range) [1]. Ensure you are testing at sufficiently high concentrations and have included a cytotoxicity assay to differentiate between true antagonism and cell death.
  • A2: Verify your positive and negative controls. The assay must be sensitive enough to detect weak partial agonists. A full dose-response for the positive control, 17β-Estradiol (E2), is essential for quantifying the relative potency and efficacy of this compound [1]. Without this, the assay's performance cannot be validated.

FAQ: My Western Blot results for the NF-κB pathway proteins are inconsistent when testing the anti-inflammatory effects. How can I improve this?

  • A1: Optimize the stimulation and inhibition timing. The phosphorylation and degradation events in the NF-κB pathway are rapid and transient. Perform a time-course experiment for LPS stimulation to identify the peak activation time for each protein (e.g., IκBα degradation typically occurs within 5-30 minutes). Then, apply this compound pre-treatment at various time points before this peak [3].
  • A2: Ensure complete cell lysis and protein extraction. The NF-κB transcription factor is located in both the cytoplasm and nucleus. Use a lysis buffer that is effective for both cytoplasmic and nuclear protein extraction to get a complete picture of the pathway's status [3].

Visualizing Signaling Pathways

The following diagram illustrates the key signaling pathways modulated by this compound, based on the search results.

The diagram above shows the two primary mechanisms of action for this compound identified in the research:

  • Anti-inflammatory Pathway (Left): this compound inhibits the NF-κB signaling pathway by blocking the phosphorylation of key proteins (IKKα/β, IκBα), which ultimately suppresses the expression of pro-inflammatory enzymes like iNOS and COX-2, reducing NO production [3].
  • Estrogenic Activity (Right): this compound acts as a weak partial agonist of the Estrogen Receptor (ER). It binds to the ER and induces gene expression and cell proliferation, but with a maximum efficacy that is only 35-47% of the natural hormone 17β-Estradiol and at a dramatically lower potency (million-fold) [1].

References

benzyl salicylate stability shelf life storage

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Challenges and Troubleshooting

When working with benzyl salicylate in the lab, you may encounter specific challenges. The table below outlines common issues and their solutions.

Challenge Description & Solution

| Allergenic Potential | A known allergen and potential sensitizer [1]. • Solution: Adhere to regulatory concentration limits (e.g., IFRA standards: below 0.001% for leave-on products). Ensure proper labeling on final products [1]. | | Sensory Interference | Inherent floral scent can disrupt target fragrance profile [1]. • Solution: Use at lower concentrations or balance with complementary fragrance components during formulation [1]. | | Packaging Compatibility | Requires protection from light to maintain stability [1]. • Solution: Use opaque or UV-resistant containers to prevent photodegradation [1]. |

Regulatory and Safety Considerations

This compound is subject to various regulatory guidelines that impact its use in formulations [1].

  • EU Cosmetics Regulation: It is classified as a fragrance allergen under Annex III of EU Regulation No. 1223/2009. Reporting is required if present at concentrations ≥0.01% in rinse-off products or ≥0.001% in leave-on products [1].
  • FDA Status: It is permitted as a synthetic flavoring substance and adjuvant in human food. In cosmetics, it must be used in the minimum quantity required to produce its intended effect according to good manufacturing practices [1].
  • Environmental Impact: this compound is biodegradable but may pose risks to aquatic organisms at higher concentrations. Its production involves chemical synthesis, which contributes to its carbon footprint [1].

Experimental Workflow for Stability Assessment

The following diagram maps the key experimental and decision-making pathway for evaluating and ensuring the stability of this compound in formulations.

Start Start: Formulation with This compound A1 Define Critical Parameters: - Concentration - Product Type (rinse/leave-on) - Target Fragrance Profile Start->A1 A2 Apply Regulatory & Safety Screening A1->A2 B1 Design Stability Study A2->B1 B2 Select Packaging A2->B2 C Conduct Forced Degradation & Real-Time Stability Testing B1->C B2->C D Analyze Data: - Potency Assay - Degradation Products - Sensory Evaluation C->D E Passes Specifications? D->E F Final Product & Documentation E->F Yes G Troubleshoot: - Adjust concentration - Modify packaging - Add stabilizers E->G No G->B1

References

benzyl salicylate regulatory compliance IFRA standards

Author: Smolecule Technical Support Team. Date: February 2026

Current Standards and Safe Use Limits

The tables below summarize the core quantitative data from the IFRA Standards and the SCCS opinion for your formulations.

Table 1: Maximum Use Concentrations based on IFRA 51st Amendment (by Product Category) [1] [2]

IFRA Category Product Example Maximum Concentration in Finished Product (%)
1 Lip Products Not suitable
2 Deodorants, Antiperspirants 0.39%
3 Eye Products, Facial Masks 0.50% - 1.00%
4 Fine Fragrance, Eau de Toilette, Fragranced Creams 7.30%
5A, 5B, 5C Body Lotions, Facial Creams, Hand Creams 1.00%
5D Baby Creams, Lotions, Oils 0.50%
7A, 7B Hair Dyes (rinse-off & leave-on), Hair Sprays 1.00%
9 Shampoo, Shower Gel, Soap (rinse-off) 2.50%
10A, 11A, 11B Household Cleaners, Feminine Hygiene Products, Tissues 0.50% - 2.50%

Table 2: Key Safety and Regulatory Classifications [3] [4] [2]

Aspect Classification / Status Details / Rationale
Endocrine Disruption No evidence of effects SCCS notes indications for a mode of action, but no evidence of resulting endocrine effects. [4]
Allergen Status Declarable Must be labeled on ingredient lists if ≥0.001% in leave-on or ≥0.01% in rinse-off products. [3] [2]
GHS Hazard Classification Skin sensitization, Eye irritation, Hazardous to aquatic environment Classified as H317, H319, H411, H412. [2]

Experimental Protocols for Compliance Verification

Here are methodologies to address key compliance checkpoints in your workflow.

Protocol 1: Verifying Product Category and Concentration

This workflow ensures your formulation aligns with IFRA standards.

start Start: New Product Formulation step1 1. Determine correct IFRA Category based on product type and use start->step1 step2 2. Identify maximum allowed concentration for Benzyl Salicylate from IFRA Tables step1->step2 step3 3. Calculate concentration of this compound in the final product step2->step3 step4 4. Verify calculated concentration is ≤ maximum allowed limit step3->step4 step5 Compliant Formulation step4->step5 Yes step6 Non-Compliant - Reformulate step4->step6 No

Procedure:

  • Categorize Product: Determine the correct IFRA category (1-12) for your product based on its application area and rinse-off/leave-on nature. Refer to the full IFRA Standards Library for definitive category definitions [5].
  • Identify Limit: Using tables like Table 1 above, find the maximum allowed concentration for this compound in your product's category.
  • Calculate Concentration: Accurately calculate the percentage of this compound in your final formulated product.
  • Verify Compliance: Confirm your calculated concentration is at or below the identified maximum limit.
Protocol 2: Assessing Endocrine Disruption Potential

While the SCCS has found no evidence of endocrine effects, researchers should be aware of the assessment framework [4].

Assessment Workflow:

A In vitro data indicates estrogenic mode of action B Follow-up in vivo studies show no evidence of adverse endocrine effects A->B C SCCS Conclusion: Safe for use within established limits B->C

Key Considerations:

  • Existing Data: The SCCS assessment noted that while some in vitro data (e.g., activation of the human estrogen receptor alpha) suggested a potential for endocrine activity, this was not confirmed in follow-up in vivo studies [4].
  • Current Conclusion: Based on the totality of evidence, the SCCS did not find proof of adverse endocrine effects and considered this compound safe at the evaluated concentrations [4].
  • Research Focus: For new drug development, this indicates the compound has been scrutinized, but standard endocrine disruption screening protocols may still be a prudent part of your safety pharmacology assessment.

Frequently Asked Questions (FAQs)

Q1: Is this compound being banned in the EU? No, this compound is not being banned. The EU is, however, considering "further restrictions" as part of a broader regulatory update expected to be adopted in 2026 [6]. This is distinct from a full prohibition and likely relates to concentration limits or labeling. The substance has recently been deemed safe for use by the SCCS under specific conditions [4].

Q2: What is the key difference between IFRA Standards and EU Regulation?

  • IFRA Standards: Industry-led, globally recognized guidelines for the safe use of fragrance ingredients. Compliance is mandatory for IFRA members [5].
  • EU Cosmetics Regulation (EC 1223/2009): Legally binding legislation in all EU member states. It has its own lists of banned and restricted substances, which may reference or align with IFRA standards but carry the force of law [7] [6].

Q3: What are the main allergenic and environmental hazards?

  • Allergenicity: this compound is a recognized skin sensitizer (H317). It must be declared on ingredient lists in the EU above certain thresholds [2].
  • Environmental Toxicity: It is classified as toxic to aquatic life with long-lasting effects (H411) [2]. Environmental fate should be a consideration in your overall risk assessment.

Q4: What are common formulation challenges and solutions?

  • Challenge: Its floral-balsamic scent can interfere with intended fragrance profiles [1] [3].
  • Solution: Use at lower concentrations and balance with complementary fragrance components.
  • Challenge: It is a known allergen, requiring strict concentration control [3] [2].
  • Solution: Meticulously verify final product concentration against IFRA and regulatory limits. Ensure proper labeling.
  • Challenge: It has limited stability in high-temperature processes [3].
  • Solution: Store in airtight, opaque containers away from heat and light to prevent degradation.

Key Takeaways for Researchers

  • Current Standards are Clear: Adhere to the IFRA 51st Amendment category limits and the SCCS preliminary opinion (SCCS/1656/23), which confirms safety up to 7.3% in fine fragrances [1] [4] [2]
  • Vigilance on Allergenicity: Classified as a skin sensitizer, manage this risk through strict concentration control and compliant labeling [2]
  • Monitor Regulatory Evolution: While currently deemed safe, the EU has ongoing assessments for salicylate esters and may introduce further restrictions in the future [7] [6]

References

benzyl salicylate packaging compatibility light protection

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory and Safety Considerations

Before formulating, be aware of key regulatory and safety profiles. Benzyl salicylate is classified as a fragrance allergen under EU Cosmetics Regulation No. 1223/2009. Reporting is required if present at concentrations ≥0.01% in rinse-off products or ≥0.001% in leave-on products [1].

In vitro studies indicate this compound has weak estrogenic activity, but its potency is profoundly lower than natural estrogen (17β-estradiol). One study found its potency to be about 21 million-fold lower in a reporter gene assay and 36 million-fold lower in a cell proliferation assay, which is significantly below the threshold considered relevant for human health [2].

Troubleshooting Guide: Packaging & Light Protection

This guide addresses common challenges related to the stability of this compound in formulations.

Challenge Root Cause Proposed Solution & Preventive Measures
Product Discoloration/Odor [3] Photodegradation of formula due to light exposure; clear packaging offering insufficient protection. Use opaque or UV-resistant containers (e.g., amber glass, opaque plastics). Avoid clear packaging for light-sensitive formulas [1] [3].
Loss of Efficacy [4] Degradation of this compound and other active ingredients under light, leading to loss of UV absorption or fragrance properties. Incorporate photostabilizers (e.g., antioxidants like Vitamin C or E). Use opaque packaging. Conduct photostability testing per ICH Q1B [1] [4] [3].
Allergenic Potential [1] Presence of this compound, a known allergen, exceeding regulatory limits. Ensure concentrations comply with IFRA standards and regional regulations (e.g., below 0.001% for leave-on products in EU). Provide appropriate consumer labeling [1].

Experimental Protocol: Photostability Testing

To ensure your product remains stable, follow this standardized photostability testing protocol based on ICH Q1B Option 2, which simulates long-term light exposure [3].

Workflow Overview

The diagram below outlines the key stages of the photostability testing process:

G Start Start Test Protocol Protocol Define Test Method, Duration, Criteria Start->Protocol SamplePrep Sample Preparation (Packaged Product) Protocol->SamplePrep Chamber Chamber Calibration (Validate Light Intensity/Spectrum) SamplePrep->Chamber Exposure Light Exposure (1.2 million lux-hours) Chamber->Exposure Analysis Post-Test Analysis (Appearance, Potency, Impurities) Exposure->Analysis Decision Stable Under Light? Analysis->Decision Pass Standard Packaging Sufficient Decision->Pass Yes Fail Light Degradation Observed Decision->Fail No Action Implement Protective Packaging/Labeling Fail->Action

Detailed Testing Parameters

For a reproducible test, adhere to the following controlled conditions [3]:

Parameter Specification Purpose & Notes
Light Source Combination of UV and visible light. Mimics natural sunlight and indoor lighting conditions.
Irradiance 200 W/m² A broad spectrum from 300 to 800 nm.
Total Exposure 1.2 million lux-hours Equivalent to ~6 months of ambient indoor light or 10 days in a light box.
Sample State In both primary (bottle) and secondary (carton) packaging. Assesses real-world vulnerability.
Controlled Conditions Constant temperature and humidity. Ensures accuracy and reproducibility of results.

After exposure, analyze samples for any changes in color, odor, chemical potency, and the formation of impurities [3]. Results will guide decisions on whether protective packaging is needed.

Frequently Asked Questions (FAQs)

What is the typical shelf life of a product containing this compound? Under proper storage conditions in airtight, light-protected containers, the ingredient itself has a shelf life of 12 to 24 months [1].

Does this compound require specific storage conditions before incorporation into a formulation? Yes. To prevent premature degradation, it should be stored in airtight containers, away from heat and light [1].

Are there safer alternatives to this compound that offer similar functions? Yes, but each alternative has its own strengths and limitations. Ethylhexyl Salicylate is a UV absorber with potentially lower allergenic risk. Natural Essential Oils (e.g., lavender) can provide fragrance, and Titanium Dioxide is a non-fragrance UV stabilizer [1].

The key to managing this compound is a combination of appropriate packaging, rigorous pre-market stability testing, and adherence to regulatory concentration limits. Incorporating these practices into your development workflow will ensure product integrity and safety.

References

benzyl salicylate metabolite identification SA BA

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Benzyl Salicylate (BSal) and how are they formed? BSal undergoes rapid hydrolysis, primarily in the skin and liver, to form Salicylic Acid (SA) and Benzyl Alcohol. The benzyl alcohol is subsequently oxidized to Benzoic Acid (BA) [1] [2]. The metabolic pathway can be summarized as follows:

G BSal Metabolic Pathway BSal BSal SA SA BSal->SA Hydrolysis BenzylAlcohol BenzylAlcohol BSal->BenzylAlcohol Hydrolysis BA BA BenzylAlcohol->BA Oxidation

Q2: Which metabolite is considered the toxicological driver for risk assessment? In both traditional and modern risk assessments, Salicylic Acid (SA) has been identified as the "toxdriver" [1] [2]. This is because systemic exposure to SA after dermal application of BSal is significantly higher than exposure to the parent compound, and SA is the entity that shows bioactivity in toxicological tests.

Q3: What is a common pitfall in identifying BSal metabolites using LC-MS? A major challenge is the presence of structural isomers [3]. Many different compounds can share the same mass-to-charge ratio. Reliable identification, therefore, requires effective chromatographic separation of these isomers prior to mass spectrometric analysis.

Troubleshooting Guide

Issue & Symptoms Potential Cause Recommended Solution
Low recovery of SA/BA in skin penetration assays: Expected metabolites are not detected or are below anticipated levels. Incomplete hydrolysis of BSal during the experiment or instability of the metabolites under test conditions. Verify enzymatic activity or pH conditions optimal for hydrolysis. Include control samples with pre-formed SA/BA to check for analyte stability [1] [2].
Unexpected or numerous peaks in chromatographic data: Co-elution or difficulty distinguishing metabolite peaks from background noise. Insufficient chromatographic separation leading to co-elution, or high background from the biological matrix. Optimize the LC method (e.g., adjust gradient, pH, column type) to better separate structural isomers [3]. Use blank matrix samples for background subtraction [4].
High variance in internal exposure (Cmax) predictions from PBPK models: Model outputs are inconsistent or do not align with in vitro findings. Inaccurate input parameters, such as skin absorption rates, metabolic rate constants, or population variability. Refine model parameters with chemical-specific in vitro data (e.g., hepatocyte metabolism assays). Consider transitioning from deterministic to probabilistic modeling to account for population variability [1].

Detailed Experimental Protocols

The following workflows are adapted from the ab initio NGRA case study for BSal [1] [2].

Protocol 1: Tiered Workflow for Systemic Safety Assessment This integrated workflow combines exposure science and toxicology to assess ingredient safety without animal data.

G NGRA Tiered Workflow Tier0 Tier 0: Use Scenario & TTC Tier1 Tier 1: Hypothesis Formulation Tier0->Tier1 Sub1 Skin Absorption & Metabolism Study Tier1->Sub1 Sub2 PBPK Modeling (Initial Cmax) Tier1->Sub2 Tier2 Tier 2: Bioactivity Testing Sub1->Tier2 Sub2->Tier2 Sub3 Toxicodynamic Assays on Critical Metabolite Tier2->Sub3 Tier3 Tier 3: Risk Characterization Sub3->Tier3 Sub4 Calculate Margin of Internal Exposure (MoIE) Tier3->Sub4

1. Tier 0 - Use Scenario and Threshold of Toxicological Concern (TTC):

  • Objective: Determine if a full assessment is needed.
  • Method: Calculate the daily systemic exposure dose (SED). For a face cream (1.54 g/day) with 0.5% BSal, the SED is 128 μg/kg bw/day.
  • Decision: This value exceeds the TTC for Cramer Class III compounds (2.3 μg/kg bw/day), prompting further investigation [2].

2. Tier 1 - Hypothesis Formulation & Internal Exposure:

  • Objective: Identify the toxicologically critical entity and predict its internal concentration.
  • Skin Absorption & Metabolism:
    • Use fresh ex vivo human or pig skin in Franz diffusion cells.
    • Apply formulation containing 0.5% BSal.
    • Analyze receptor fluid, epidermis, and dermis after 24 hours using LC-MS/MS to quantify BSal, SA, and BA [2].
  • PBPK Modeling:
    • Develop a model to convert external dose to internal blood concentration.
    • Input parameters include skin absorption rates, metabolic conversion data (from in vitro hepatocyte assays), and human physiological parameters.
    • A single-day application model estimated a Cmax of 93.2 nM for SA, much higher than for the parent BSal (1 nM), identifying SA as the critical entity for testing [1] [2].

3. Tier 2 - Bioactivity Assessment (Toxicodynamics):

  • Objective: Establish a Point of Departure (PoD) for the critical metabolite (SA).
  • Methods: Test SA in a battery of in vitro bioassays. The most sensitive PoDs in the case study came from:
    • Transcriptomics: Analyze gene deregulation in human cell lines (e.g., HepG2 liver cells). PoDs of 213 μM and 10.6 μM were reported, highlighting that data interpretation can vary [1].
    • Cell Stress & Cytotoxicity: Use assays like ToxProfiler in human-derived cell lines.
    • Pharmacology Profiling: Screen for interaction with a wide panel of pharmacological targets.
    • DART Assays: Use specialized assays like ReproTracker to assess developmental and reproductive toxicity potential [1].

4. Tier 3 - Risk Characterization:

  • Objective: Conclude on safety by comparing exposure and effect levels.
  • Method: Calculate the Margin of Internal Exposure (MoIE).
    • Use a refined, probabilistic PBPK model for repeated daily application to determine the highest expected human Cmax of SA (e.g., 630 nM).
    • MoIE = (In vitro PoD) / (Predicted human Cmax).
    • Example: Using PoDs of 213 μM and 10.6 μM gives MoIEs of 338 and 16, respectively. Both values are greater than 1, supporting a safety conclusion [1].

Protocol 2: Key Techniques for Metabolite Identification

For comprehensive identification beyond the primary pathway, the following techniques are essential [3] [4] [5]:

  • Sample Preparation: Use biological fluids (e.g., receptor fluid from skin assays, plasma) and protein precipitation for cleanup.
  • Liquid Chromatography (LC): Employ High-Resolution Mass Spectrometry (HRMS). Method development should focus on achieving baseline separation of structural isomers, which is a common challenge.
  • Data Analysis:
    • Use software to identify potential metabolites by comparing test samples to controls.
    • Perform mirror plots to compare MS/MS fragmentation spectra of the potential metabolite against a reference standard.
    • Generate biotransformation maps to visualize metabolic pathways.
    • Utilize predictive software to determine safety and ADME properties of identified metabolites [5].

References

Benzyl Salicylate Bioassay Concentration Optimization

Author: Smolecule Technical Support Team. Date: February 2026

For quick reference, key concentration data from recent studies is summarized in the table below.

Assay System / Context Reported Concentration / Effective Range Key Findings / Effects Source / Model
Toxicogenomics (Cytotoxicity) PoD: 10.6 µM - 213 µM Lowest PoD for gene deregulation in HepG2 cells. [1]
Systemic Exposure (PBPK Model) Max Plasma Cmax: ~1 nM (BSal), 93.2 nM (SA) SA is the primary systemic metabolite and "toxdriver". [1]
Plant SA Biosynthesis (Enzyme Hydrolysis) In planta pathway; no direct dosing HSR203J esterase hydrolyzes benzyl salicylate to release SA. [2] [3]
In Vitro Hydrolytic Metabolism Rapid hydrolysis by microsomes Rat/human carboxylesterases (e.g., Ces1e, CES2) hydrolyze this compound. [4]

Frequently Asked Questions (FAQs)

Q1: What is a safe starting concentration range for this compound in cellular bioassays? A suitable starting point is the micromolar (µM) range. The lowest point of departure (PoD) observed in toxicogenomics assays was 10.6 µM, causing significant gene deregulation in human HepG2 liver cells [1]. It is prudent to test a range both above and below this value (e.g., from 1 µM to 100 µM) to establish a full dose-response curve.

Q2: How does metabolism influence the active concentration of this compound? this compound is rapidly hydrolyzed in vivo and in vitro by carboxylesterases (e.g., CES1, CES2 in humans) to form salicylic acid (SA) and benzyl alcohol [4] [1]. In a human PBPK model, the maximum plasma concentration of SA after dermal application was over 90 times higher than that of the parent BSal compound [1]. Therefore, the biological effects you observe may be attributable to SA.

Q3: What is the significance of salicylic acid (SA) in the safety assessment of this compound? In next-generation risk assessments (NGRA), SA has been identified as the toxicologically critical entity or "toxdriver" for this compound [1]. Any bioassay designed to assess systemic toxicity should include SA as a control, and your results should be interpreted in the context of SA release from the parent compound.

Experimental Protocols & Workflows

Protocol 1: Identifying the Toxicologically Critical Entity

This tiered workflow helps determine whether the parent compound or its metabolite is responsible for observed bioactivity [1].

G Start Start: Assess BSal P1 Tier 1: In Vitro Metabolism Start->P1 P2 Identify Major Metabolites (e.g., Salicylic Acid) P1->P2 P3 Tier 2: PBPK Modeling P2->P3 P4 Compare Systemic Cmax of BSal vs. Metabolites P3->P4 P5 Tier 3: Bioactivity Testing P4->P5 P6 Test Metabolite(s) in Bioassays if Cmax(metab) > Cmax(parent) P5->P6 Decision Identify 'Toxdriver' P6->Decision

Steps:

  • In Vitro Metabolism: Incubate this compound with relevant metabolic systems (e.g., human hepatocytes, liver microsomes, S9 fractions) to identify its major metabolites [1].
  • PBPK Modeling: Use a Physiologically Based Pharmacokinetic (PBPK) model to predict the maximum plasma concentration (Cmax) of the parent this compound and its key metabolites (especially salicylic acid) after exposure [1].
  • Bioactivity Testing: The compound with the higher predicted systemic Cmax is the more likely "toxdriver" and should be prioritized for testing in a battery of bioassays [1].
Protocol 2: Dose-Response Assessment using Toxicogenomics

This protocol uses transcriptomics in relevant cell lines to derive a sensitive Point of Departure (PoD) [1].

G Start Start: Dose-Response Setup S1 1. Select Cell Lines (e.g., HepG2, MCF-7) Start->S1 S2 2. Compound Exposure (Include SA as control) S1->S2 S3 3. RNA Extraction & Transcriptomic Analysis S2->S3 S4 4. Analyze Gene Deregulation (Benchmark Dose Modeling) S3->S4 S5 5. Determine Point of Departure (PoD) (Lowest concentration with significant biological change) S4->S5

Steps:

  • Cell Culture: Use human-derived cell lines relevant to the toxicity endpoints of interest. The HepG2 liver cell line has been shown to be sensitive to salicylic acid [1].
  • Compound Exposure: Treat cells with a range of concentrations of this compound and salicylic acid. A recommended range is from 1 µM to 1000 µM, ensuring you include concentrations below the anticipated PoD [1].
  • Transcriptomic Analysis: After a 24-hour or 48-hour exposure, extract RNA and perform RNA-sequencing or use a targeted gene expression platform [1].
  • Data Analysis and PoD Determination: Use benchmark dose (BMD) modeling to identify the concentration at which the compound causes a statistically significant and biologically relevant change in gene expression. This concentration is your transcriptomics-based PoD [1].

Troubleshooting Common Issues

  • High Background Cytotoxicity: If you observe high cytotoxicity at low concentrations (e.g., < 10 µM), verify the purity of your this compound stock and ensure it is free of contaminants. Consider that cytotoxicity may be due to the rapid release of salicylic acid.
  • Inconsistent Results Between Replicates: this compound can be hydrolyzed in aqueous solutions over time. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment and confirm the stability of your dosing solutions.
  • No Bioactivity Observed: Ensure you are testing a sufficiently wide concentration range. If testing for specific endocrine or receptor-mediated effects, confirm that your assay system expresses the relevant targets.

References

benzyl salicylate solvent selection in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Preparation & Formulation Guide

Benzyl salicylate has limited water solubility, so preparing stock solutions typically requires organic solvents or specialized aqueous formulations. The table below summarizes preparation methods based on technical data.

Solution Type Solvent/Formulation Protocol & Key Points Primary Application
Stock Solution Anhydrous DMSO [1] Prepare a concentrate (e.g., 10-100 mM) in pure DMSO. Aliquot and store at -20°C to -80°C to avoid repeated freeze-thaw cycles [1]. General in vitro assays
Aqueous Injection Formulations DMSO + Vehicles [1] Dilute DMSO stock in a vehicle for better biocompatibility. Example: 10% DMSO stock + 50% PEG300 + 5% Tween 80 + 35% Saline [1]. Cell culture or animal studies
Lipid-based Vehicles [1] Dilute DMSO stock in corn oil (e.g., 10% DMSO stock + 90% corn oil). Mix thoroughly to create a clear or suspension solution [1]. Animal studies
Aqueous Cyclodextrin [1] Dilute DMSO stock in 20% SBE-β-CD in saline (e.g., 10% DMSO stock + 90% cyclodextrin solution) [1]. Animal studies
Oral Formulations (for in vivo) 0.5% CMC-Na [1] Suspend the compound in a 0.5% Carboxymethyl Cellulose Sodium solution to create a uniform suspension for administration [1]. Animal studies

Key Experimental Protocols

Here are detailed methodologies from recent studies investigating this compound, which you can adapt for your research.

Metabolism Study Using Human Liver S9 Fractions

This protocol assesses the metabolic conversion of this compound to salicylic acid [2].

  • Key Materials: Human liver S9 fractions (mixed gender, 200-donor pool), Bovine Serum Albumin (BSA, Fraction V), high-purity this compound [2].
  • Incubation Setup:
    • Prepare stock solutions: Use glass vials to minimize non-specific binding of the lipophilic compound. Prepare a 10 mM stock of this compound in DMSO [2].
    • Optimize incubation mix: Include BSA (e.g., 2% w/v) in the incubation buffer to bind and stabilize highly lipophilic compounds like this compound [2].
    • Conduct incubation: Incubate this compound (e.g., 1 µM) with human liver S9 (e.g., 0.5 mg/mL protein) at 37°C. Monitor salicylic acid formation over time using LC-MS/MS [2].
  • Critical Note: The use of BSA and glass vials is crucial for obtaining reliable, reproducible data with lipophilic esters [2].
Anti-inflammatory Activity Assay in Macrophages

This protocol evaluates the anti-inflammatory effects of this compound in a cell-based system [3].

  • Cell Culture: Mouse macrophage RAW 264.7 cells, cultured in DMEM with 10% FBS and antibiotics at 37°C in 5% CO₂ [3].
  • Treatment & Stimulation:
    • Seed cells (e.g., 3x10⁴ cells/well for NO assay; 4x10⁵ cells/well for protein analysis).
    • Pre-treat cells with various concentrations of this compound for 1 hour.
    • Stimulate cells with LPS (1 µg/mL) for 24 hours [3].
  • Downstream Analysis:
    • Nitric Oxide (NO) Production: Measure nitrite in culture supernatant using Griess reagent [3].
    • Protein Expression (Western Blot): Analyze cell lysates for expression of iNOS, COX-2, and phosphorylation of IKKα/β, IκBα, and NF-κB [3].
    • Cell Viability: Use a reagent like Ez-Cytox to ensure observed effects are not due to cytotoxicity [3].

Troubleshooting Common Challenges

  • Challenge: Low Solubility in Aqueous Buffers

    • Solution: Adhere to the formulation guides. Using a cyclodextrin-based vehicle or including BSA in the incubation buffer can significantly improve solubility and stability [2] [1].
  • Challenge: Non-Specific Binding to Labware

    • Solution: Use glass vials instead of plastic for preparing stock solutions and working dilutions. Siliconized glassware may further reduce losses [2].
  • Challenge: Data Variability with Lipophilic Compounds

    • Solution: Ensure consistency by using a standardized donor-pool of human liver S9, including BSA in assays, and rigorously controlling solvent concentrations across all samples [2].
  • Challenge: Interference from Metabolism

    • Solution: Remember that this compound is rapidly hydrolyzed to salicylic acid in biological systems [4] [5]. Design controls to determine whether observed biological activities are from the parent compound or its metabolite.

Experimental Workflow & Metabolic Pathway

To help visualize the experimental journey and the fate of this compound in a biological system, refer to the following diagrams.

G Experimental Workflow for In Vitro Studies Start Start: Plan Experiment Solvent Solvent Selection & Stock Solution Prep Start->Solvent Assay Set Up Biological Assay (Cell Culture / Enzyme) Solvent->Assay Treatment Treat with This compound Assay->Treatment Analyze Analyze Results (LC-MS, WB, NO, etc.) Treatment->Analyze Troubleshoot Troubleshoot & Interpret Analyze->Troubleshoot

G Key Metabolic Pathway of this compound BSal This compound (Parent Compound) Hydrolysis Enzymatic Hydrolysis (via CES1/CES2 in S9/Liver) BSal->Hydrolysis Metabolites Primary Metabolites Hydrolysis->Metabolites SA Salicylic Acid (Toxicologically Active) Metabolites->SA BAlc Benzyl Alcohol Metabolites->BAlc BA Benzoic Acid BAlc->BA Oxidation

References

benzyl salicylate vs estradiol relative potency

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Potency Comparison

The table below summarizes the key quantitative findings from direct comparisons of benzyl salicylate and estradiol.

Parameter Estradiol (E2) (Positive Control) This compound (BS)
Relative Potency (Reporter Gene Assay) 1 (Reference) 21,000,000-fold lower than E2 [1]
Relative Potency (Proliferation Assay) 1 (Reference) 36,000,000-fold lower than E2 [1]
Maximal Agonist Efficacy 100% (Full Agonist) 35-47% (Partial Agonist) [1]
Activity in relation to Human Relevant Potency Threshold (HRPT) N/A > 1,000-fold below the HRPT of 1 x 10⁻⁴ relative to E2 [1]

Detailed Experimental Protocols

The quantitative data in the comparison table were generated using the following standardized in vitro methodologies.

ERE-Dependent Reporter Gene Assay [1]

This assay measures a chemical's ability to activate the estrogen receptor and initiate gene transcription.

  • Cell Line: T47D-KBluc cells, which endogenously express estrogen receptors (ERα and ERβ) and contain an Estrogen Response Element (ERE) linked to a luciferase reporter gene.
  • Culture Conditions: Cells are seeded and grown in RPMI-1640 medium with charcoal-stripped fetal bovine serum (to remove interfering hormones) before exposure to test compounds.
  • Dosing: Test chemicals (E2 and BS) are dissolved in DMSO and applied in a dilution series with 12 concentrations, each tested in triplicate across three independent experiments.
  • Measurement: After 24 hours of incubation, cell viability is first assessed (e.g., with PrestoBlue assay). The same cells are then lysed, and luciferase activity is measured as a direct indicator of estrogen receptor activation.
MCF7 Cell Proliferation (E-Screen) Assay [1]

This functional assay measures estrogenic activity through the stimulation of cell division in an ER-positive cell line.

  • Cell Line: MCF7 human breast cancer cells, which are estrogen-sensitive and proliferate in response to ER agonists.
  • Procedure: Cells are exposed to the test compounds under conditions similar to the reporter gene assay (charcoal-stripped serum, dose-response treatment).
  • Measurement: Cell proliferation is quantified after several days of exposure, typically using methods like sulforhodamine B (SRB) assay. The stimulation of proliferation by the test compound is compared to the maximum proliferation achieved by E2.

Mechanism of Action and Signaling Pathway

This compound acts as a weak partial agonist for the human estrogen receptor alpha (ERα). The sequence of events from receptor binding to cellular response is outlined below, along with a diagram of the experimental workflow used to determine this potency.

cluster_pathway Estrogen Receptor Signaling Pathway cluster_assay Reporter Gene Assay Principle L Ligand (e.g., E2 or BS) R Estrogen Receptor (ERα) L->R Binds D DNA Response Element (ERE) R->D Dimerizes & Translocates T Gene Transcription D->T Initiates C Cellular Response T->C Leads to A Test Compound Added B Binds ER in T47D-KBluc Cell A->B C2 Activated ER Binds ERE B->C2 D2 Luciferase Gene Expression C2->D2 E Measure Luminescence D2->E

Diagram of ER Signaling & Assay Workflow

Interpretation and Relevance for Risk Assessment

The extreme weakness of this compound's estrogenic potency has critical implications for its safety assessment.

  • Context of Potency Thresholds: Research suggests a Human-Relevant Potency Threshold (HRPT) for ERα agonism exists [2]. Ligands with a potency lower than 1/1,000th (1 x 10⁻⁴) that of E2 are generally unable to compete with the body's natural mix of hormones and other ER-binding molecules to produce observable clinical effects [2]. This compound, with a relative potency far below this threshold (less than 5 x 10⁻⁸), is therefore highly unlikely to act as an endocrine disruptor in humans at realistic exposure levels [1].
  • Metabolite Consideration: A separate Next-Generation Risk Assessment (NGRA) case study identified that this compound is rapidly metabolized on the skin to salicylic acid (SA) [3]. In a realistic exposure scenario, the systemic concentration of the parent compound (BS) is predicted to be negligible, while SA becomes the primary metabolite reaching the bloodstream. Therefore, any safety assessment should focus on the toxicological profile of SA, not the weak estrogenicity of the parent this compound [3].

Conclusion for Safety Assessment

References

benzyl salicylate vs bisphenol A estrogenic activity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Estrogenic Potency

The table below summarizes key experimental data comparing the estrogenic activity of benzyl salicylate and BPA.

Compound Assay Type Key Experimental Finding Relative Potency (vs. Estradiol) Maximal Efficacy
This compound In vitro, MCF7 Proliferation (E-screen) [1] [2] Active only near cytotoxic concentrations [1] ~36,000,000-fold weaker [1] [2] Partial agonist (35-47% of E2 efficacy) [1]
This compound In vitro, Reporter Gene (ERE-luciferase) [1] [2] Extrapolated EC₅₀ is extremely high [1] ~21,000,000-fold weaker [1] [2] Partial agonist (35-47% of E2 efficacy) [1]
Bisphenol A (BPA) In vivo, Animal Study [3] Causes transcriptome feminization in males at 0.5 µg/kg/day [3] Active at low, environmentally relevant doses [3] Full agonist in some pathways (per [4])
Bisphenol A (BPA) In vitro, Cell-based Assays (per review) [4] Can induce cell proliferation and gene expression [4] Weaker than E2, but stronger than this compound Can achieve similar magnitude of response as E2 [4]

The potency of this compound is considered significantly below the human-relevant potency threshold, and its activity in assays is only observed close to cytotoxic concentration levels [1]. In contrast, BPA demonstrates biological activity, including male feminization and female masculinization of the bone marrow transcriptome, at low doses relevant to human exposure [3].

Detailed Experimental Protocols

Understanding the methodology behind the data is crucial for its interpretation.

MCF7 Cell Proliferation Assay (E-Screen)

This assay measures the ability of a compound to stimulate the proliferation of human breast cancer cells (MCF7), which are dependent on estrogen for growth [1] [2].

  • Cell Line: MCF7 cells (often obtained from ATCC).
  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS). Before the assay, cells are usually switched to a phenol-red-free medium with charcoal-stripped FBS to remove endogenous estrogens [1].
  • Procedure: Cells are seeded and then treated with a range of concentrations of the test substance (e.g., this compound), the natural hormone 17β-estradiol (E2) as a positive control, and a vehicle (e.g., DMSO) as a negative control.
  • Proliferation Measurement: After several days of exposure, cell proliferation is quantified using methods like the sulforhodamine B (SRB) assay [1].
  • Data Analysis: Dose-response curves are plotted, and the maximal proliferative effect (% of E2's efficacy) and relative potency are calculated.
Estrogen Receptor Reporter Gene Assay

This test assesses a compound's ability to directly activate the estrogen receptor and initiate the transcription of estrogen-responsive genes [1] [2].

  • Cell System: Uses cells (e.g., human cell lines) engineered to be transfected with an Estrogen Response Element (ERE) linked to a reporter gene, such as luciferase.
  • Mechanism: If a test compound binds and activates the estrogen receptor (ER), the complex translocates to the nucleus, binds the ERE, and drives the expression of the luciferase gene.
  • Measurement: The amount of luciferase enzyme produced is measured by adding its substrate; the light emitted is directly proportional to the degree of ER activation.
  • Data Analysis: Dose-response curves are generated to determine the efficacy (maximal response) and potency (EC₅₀) relative to E2 [1].

Mechanisms of Action and Experimental Workflow

The following diagrams illustrate the core mechanism of estrogenic activity and a generalized workflow for its experimental assessment.

Estrogen Receptor Activation Pathway

ER_pathway Ligand Ligand (e.g., E2, BPA, BS) ER Estrogen Receptor (ER) Ligand->ER Binds Dimer ER Dimer ER->Dimer Dissociates from HSP90 Dimerizes HSP HSP90 ERE Estrogen Response Element (ERE) Dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response (e.g., Proliferation) Transcription->Response Leads to

In Vitro Assessment Workflow

workflow AssayType Select Assay Type Prep Cell Preparation (Phenol-red free media, Charcoal-stripped serum) AssayType->Prep Treat Treat Cells (Test compound, E2 control, Vehicle control) Prep->Treat Measure Measure Output Treat->Measure Prolif Proliferation (SRB assay) Measure->Prolif E-Screen Report Receptor Activation (Luciferase activity) Measure->Report Reporter Gene Analyze Analyze Data (Dose-response curve, Relative potency/efficacy) Prolif->Analyze Report->Analyze

The key difference lies in their potency and efficacy. This compound is a weak partial agonist, meaning it cannot fully activate the estrogen receptor even at high doses [1]. BPA, while still weaker than estradiol, can produce a full estrogenic response in some systems and is biologically active at much lower, environmentally relevant concentrations [3] [4].

References

Documented Biological Activity of Benzyl Salicylate

Author: Smolecule Technical Support Team. Date: February 2026

While not a direct IVIVC, experimental data from scientific literature provides insights into the effects of benzyl salicylate, which are crucial for building a correlation model.

Assay Type Experimental Findings Key Parameters Reference Compound
Estrogenic Activity (in vitro) Partial agonist with 35–47% maximal efficacy relative to estradiol (E2); activity observed only near cytotoxic concentrations [1]. Transactivation Assay: Concentration required for 50% efficacy was 21 million times higher than E2 [1]. 17β-estradiol (E2)
Anti-inflammatory Activity (in vitro) Inhibited NO production in LPS-stimulated RAW 264.7 macrophages; mechanism involved suppression of IKK/IκBα/NF-κB phosphorylation and reduced expression of iNOS and COX-2 [2]. MCF7 Proliferation (E-screen): Concentration required for equivalent partial stimulation was 36 million times higher than E2 [1]. L-NMMA (NO inhibitor)

The anti-inflammatory mechanism of this compound involves a key signaling pathway, which can be visualized as follows:

G LPS LPS IKK_p IKKα/β (Phosphorylated) LPS->IKK_p Stimulation IKK IKKα/β (Inactive) IKK->IKK_p Phosphorylation IkB_p IκBα (Phosphorylated/Degraded) IKK_p->IkB_p Phosphorylation IkB IκBα IkB->IkB_p NFkB_a NF-κB (Active in nucleus) IkB_p->NFkB_a Degradation Releases NF-κB NFkB NF-κB (Inactive in cytosol) NFkB->NFkB_a Nuclear Translocation TargetGenes iNOS, COX-2 NFkB_a->TargetGenes Transcription BenzylSalicylate BenzylSalicylate BenzylSalicylate->IKK_p Inhibits

Core Principles and Protocols for IVIVC

For context in developing your own correlation model, here are the established experimental frameworks for IVIVC.

Aspect Level A (Most Preferred) Level C
Definition A point-to-point correlation between in vitro dissolution and the in vivo input rate of the drug [3]. A single point correlation (e.g., between a dissolution time point and a PK parameter like AUC or Cmax) [3].
Predictive Value High; can predict the entire in vivo plasma concentration-time profile [3]. Low; does not reflect the complete shape of the in vivo profile [3].
Regulatory Acceptance Can support biowaivers for major formulation and manufacturing site changes [3]. Generally insufficient for biowaivers; useful for early development insights [3].

The general workflow for developing a Level A IVIVC, which is the most valuable for regulatory purposes, involves several key stages as shown below [3]:

G A 1. Formulate Dosages (With different release rates) B 2. Conduct In-Vitro Tests (Dissolution profile) A->B C 3. Conduct In-Vivo Studies (Plasma concentration-time profile) B->C D 4. Deconvolve In-Vivo Data (Calculate in-vivo absorption profile) C->D E 5. Establish Correlation (Plot in-vitro dissolution vs. in-vivo absorption) D->E F 6. Predict & Validate (Predict in-vivo profile for a new formulation and evaluate predictability) E->F

A Path Forward for Your Research

To address the lack of a direct IVIVC for this compound, you could consider the following approaches:

  • Leverage Existing Data: The in vitro data on its anti-inflammatory mechanism and weak estrogenic potency can serve as a starting point for designing targeted in vivo studies [1] [2].
  • Apply IVIVE Principles: The methodology used for other salicylate esters, which involves measuring in vitro intrinsic clearance (CL~int, in vitro~) in human liver S9 fractions and extrapolating to human in vivo clearance using High-Throughput Pharmacokinetic (HTPK) modeling, is directly applicable to this compound [4].
  • Focus on Formulation: If this compound is being developed as a topical drug, the correlation would heavily depend on the release from its formulation and skin penetration, which is a different paradigm than oral IVIVC.

References

benzyl salicylate CoRAP assessment results

Author: Smolecule Technical Support Team. Date: February 2026

CoRAP Status and Rationale

Benzyl Salicylate is listed on the EU's Community Rolling Action Plan (CoRAP) for substance evaluation due to concerns about its potential endocrine-disrupting properties [1]. The assessment is still in progress, and official final results from the European Chemicals Agency (ECHA) or the European Scientific Committee on Consumer Safety (SCCS) are not yet available.

The primary driver for the CoRAP assessment is the need to clarify ambiguous and conflicting data from earlier in-vitro studies regarding its estrogenic potential [1].

Experimental Data on Estrogenic Activity

A 2021 study critically assessed the estrogenic potency of this compound to provide the missing quantitative data requested by regulators. The key findings are summarized below [1]:

Assay Type Maximal Efficacy (vs. 17β-Estradiol) Relative Potency (vs. 17β-Estradiol) Cytotoxicity Notes
ERE Reporter Gene Assay 35% - 47% (Partial Agonist) ~21 million times weaker Active only near cytotoxic concentration levels.
MCF7 Cell Proliferation (E-Screen) 35% - 47% (Partial Agonist) ~36 million times weaker Active only near cytotoxic concentration levels.

Experimental Protocols:

  • ERE Reporter Gene Assay: Measured the ability of this compound to activate the human estrogen receptor in a dose-response manner, compared to the natural hormone 17β-estradiol (E2) [1].
  • MCF7 Cell Proliferation (E-Screen) Assay: Evaluated the potential of this compound to stimulate the proliferation of human breast cancer cells (MCF7 line), a classic test for estrogenic effects [1].

Estrogenic Activity Signaling Pathway

The in-vitro experiments investigated the initial stages of a canonical estrogen signaling pathway. The diagram below illustrates this mechanism and the points where this compound acts as a weak partial agonist.

G Mechanism of Weak Estrogenic Activity of this compound E2 17β-Estradiol (E2) Natural Hormone ER Estrogen Receptor (ER) Inside Cell Nucleus E2->ER Strong Binding BS This compound (Partial Agonist) BS->ER  Very Weak Binding Dimer ER Dimerization & Binding to ERE ER->Dimer  Efficient  Activation ER->Dimer  Partial  Activation Response Cellular Response - Gene Expression - Cell Proliferation Dimer->Response  Full  Response Dimer->Response  Weak/Partial  Response

As the diagram shows, this compound can bind to the estrogen receptor and trigger a response, but it is dramatically weaker and less effective than the natural hormone.

Interpretation and Relevance for Researchers

For your research and development work, consider these takeaways:

  • Significantly Low Potency: The study concludes that the concentration of this compound required to produce even a partial estrogenic effect is millions of times higher than for 17β-estradiol and is close to cytotoxic levels, suggesting a low in-vivo hazard [1].
  • Context for Assessment: This data directly addresses the ambiguity in prior studies and provides a robust, quantitative benchmark (a potency threshold) that regulatory bodies like the SCCS will likely use in their final CoRAP assessment [1].
  • Regulatory Status Awareness: Note that this compound is currently classified as a reportable fragrance allergen in the EU, requiring disclosure at certain concentrations [2].

References

Comparative Analysis of Reproductive Toxicity Screening: Benzyl Salicylate and Other Chemicals under OECD TG 421

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to OECD TG 421 Reproductive Toxicity Screening

The OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) serves as a standardized protocol for initial assessment of chemical effects on mammalian reproductive function and embryonic development. This screening test is designed to provide preliminary hazard identification and priority-setting for more comprehensive testing, balancing practical considerations with scientific rigor. The test guideline has been updated to include endocrine disruptor endpoints such as anogenital distance measurements and male nipple retention in offspring, enhancing its sensitivity for detecting endocrine-mediated effects [1].

OECD TG 421 employs a relatively short exposure period compared to more comprehensive reproductive toxicity studies. Males are typically dosed for a minimum of four weeks, while females are dosed throughout the study (approximately 63 days), covering the period from before mating through pregnancy and lactation [1]. The study design typically includes at least three dose groups and a control group, with each group starting with a minimum of 10 animals per sex. This design allows for detection of gross effects on fertility, pregnancy, fetal development, and postnatal offspring viability, though it has limited statistical power for detecting subtle effects compared to definitive tests [2].

OECD TG 421 Testing Framework and Methodology

Experimental Design and Parameters

The OECD TG 421 protocol follows a standardized methodology to ensure consistency and reliability across studies:

  • Test system: The test guideline is designed for use with rats, with Sprague-Dawley rats being commonly used in practice [3].
  • Dosing regimen: Test substances are typically administered orally via gavage daily throughout the study period. Vehicles such as corn oil, methyl cellulose, or carboxymethyl cellulose solutions are used to maximize absorption [3].
  • Exposure duration: Male rats are exposed for a minimum of 28 days (covering complete spermatogenic cycle), while female rats are exposed for approximately 63 days, from 14 days before mating through to lactation (until postnatal day 4-6) [1] [4].
  • Dose selection: Dose levels are typically based on information from acute toxicity tests or results from repeated-dose studies, with at least three test groups and a control group recommended [1].
Key Endpoints and Measurements

The OECD TG 421 protocol evaluates multiple reproductive and developmental parameters, which can be categorized by study phase:

Table 1: Key Endpoints Measured in OECD TG 421 Studies

Study Phase Reproductive Endpoints Developmental Endpoints
Premating Body weight, food consumption, estrous cycle characteristics Not applicable
Mating & Pregnancy Copulation index, fertility index, implantation sites Pre-implantation loss, post-implantation loss
Offspring Evaluation Not applicable Live births, litter size, pup weight, malformations, anogenital distance, postnatal survival

In addition to these core parameters, the updated guideline includes thyroid hormone measurements and assessment of male nipple retention in pups as indicators of potential endocrine disruption [1]. At study termination, gross necropsy and histopathological examination of reproductive organs (testes, epididymides, ovaries, uterus) are conducted to identify structural correlates of functional effects [1].

Reproductive Toxicity Profile of Benzyl Salicylate

Experimental Data and Results

This compound (CAS No. 118-58-1) was evaluated for reproductive toxicity using a combined repeated-dose and reproductive/developmental screening toxicity test in rats, which incorporates the principles of OECD TG 422 (a closely related guideline that builds upon TG 421) [5]. In this study, male and female rats were administered this compound by gavage at doses of 0, 30, 100, or 300 mg/kg/day for 42 days (males) and 41-46 days (females), covering the period from 14 days before mating until postnatal day 4 [5].

The study revealed that this compound exhibited significant developmental toxicity, particularly at the highest dose tested. While the substance showed no adverse effects on the estrus cycle, fertility, corpus lutea, or implantation rate, it caused embryonic resorption, offspring mortality, and neural tube defects at 300 mg/kg/day [5]. Additionally, offspring exhibited lower body weights even at the middle dose of 100 mg/kg/day and the low dose of 30 mg/kg/day, suggesting a dose-responsive effect on fetal growth.

Based on these findings, this compound was classified as hazard class 2 under the Japanese Chemical Substances Control Law, with a lowest observed adverse effect level (LOAEL) of 30 mg/kg/day for developmental toxicity and a D-value of 0.003 mg/kg/day [5]. The D-value represents a calculated reference value for risk assessment purposes, derived from the LOAEL with appropriate uncertainty factors.

Comparative Toxicity Assessment

When compared to other chemicals screened using similar methodologies, this compound demonstrates notable developmental toxicity at relatively low exposure levels:

Table 2: Comparative Reproductive Toxicity of Chemicals Tested in OECD Screening Protocols

Chemical Test Guideline LOAEL (mg/kg/day) Critical Effects
This compound OECD TG 422 (similar to 421) 30 Reduced offspring body weight, neural tube defects, embryonic resorption
Butyl benzyl phthalate (BBP) OECD TG 421 500 Reduced food consumption, decreased pup weight
Butyl benzyl phthalate (BBP) OECD TG 421 1000 Effects on spermatogenesis, conception time, pregnancy rate, postimplantation survival
Various industrial chemicals OECD TG 421/422 Varies (≤10 to >300) Diverse reproductive and developmental effects

The data indicate that this compound exhibits developmental toxicity at doses lower than those observed for many other industrial chemicals, including the well-known reproductive toxicant butyl benzyl phthalate (BBP). The observed neural tube defects are consistent with the teratogenic potential reported for other salicylates, suggesting a class effect that warrants particular attention in safety assessments [5].

Case Study: Butyl Benzyl Phthalate (BBP) in OECD TG 421

Experimental Findings and Dose-Response Relationships

Butyl benzyl phthalate (BBP) was evaluated using the OECD TG 421 protocol to assess its potential as a reproductive toxicant. In this study, female rats were orally exposed to BBP from 14 days premating to 6 days postpartum, while male rats were exposed for 29 days [4].

The results demonstrated clear dose-dependent reproductive toxicity across multiple parameters. At the highest dose tested (1000 mg/kg bw/day), BBP significantly affected body weight gain and food consumption, impaired spermatogenesis in males, prolonged the time to conception, reduced pregnancy rate, decreased postimplantation survival, and diminished litter size and weight [4]. At the intermediate dose of 500 mg/kg/day, more subtle effects were observed, including reduced food consumption and decreased pup weight.

The study concluded that the OECD TG 421 test correctly identified BBP as a reproductive toxicant both qualitatively and quantitatively, as the effects occurred at dosage levels consistent with previous literature reports [4]. This validation against known toxicological data supports the utility of the screening protocol for detecting substances with potential reproductive hazards.

DART NIHS Database Context for Screening Results

Broad Analysis of Chemical Screening Outcomes

The DART NIHS Database provides valuable context for interpreting results from OECD TG 421 and similar screening tests. This database contains results from 404 substances evaluated for developmental and reproductive toxicity using standardized protocols, primarily OECD TG 421 and TG 422 [3]. Analysis of this database reveals that:

  • 171 of 404 substances (42.3%) exhibited signs of developmental and reproductive toxicity
  • Toxicity manifestations occurred during different developmental stages:
    • 49 substances affected fertility and early embryonic development (Stage A)
    • 59 substances caused effects during organogenesis (Stage B)
    • 161 substances demonstrated toxicity during the perinatal period (Stage C) [3]

The distribution of LOAEL values across the database provides important reference points for evaluating the relative potency of different chemicals:

Table 3: LOAEL Distribution of DART-Positive Substances in DART NIHS DB

LOAEL Range (mg/kg/day) Number of Substances Proportion of Positive Substances
≤10 11 6.4%
10-30 19 11.1%
30-100 34 19.9%
100-300 52 30.4%
300-1000 55 32.2%

Notably, 15 substances (12% of those with comparative data) exhibited lower LOAELs for developmental and reproductive toxicity than for repeated-dose toxicity, highlighting the specific susceptibility of reproductive endpoints [3]. Among these, five substances demonstrated significant developmental and reproductive toxicity at doses of ≤50 mg/kg bw/day, indicating particularly high potency for reproductive effects [3].

Methodological Considerations for OECD TG 421

Utility and Limitations of the Screening Protocol

The OECD TG 421 protocol represents a practical compromise between comprehensive reproductive toxicity testing and the practical constraints of chemical screening. Expert evaluations have identified several inherent limitations of this screening approach:

  • Limited statistical power due to smaller group sizes compared to definitive tests [2]
  • Restricted ability to detect teratogenic effects compared to dedicated developmental toxicity studies [2]
  • Limited capacity to identify late postnatal manifestations due to the short observation period [2]

Despite these limitations, the BUA advisory committee and other expert panels have concluded that OECD TG 421 and 422 are valuable tools for initial hazard assessment and priority-setting [2]. These screening tests can effectively identify substances with pronounced effects on reproduction and contribute to decisions about the need for more definitive testing using OECD Test Guidelines 414 (developmental toxicity), 415 (one-generation reproduction), or 416 (two-generation reproduction) [2].

The workflow below illustrates the role of OECD TG 421 in the broader context of chemical safety assessment:

G Start Chemical Requiring Reproductive Toxicity Assessment DataReview Review Existing Data (Acute Toxicity, Repeated-Dose) Start->DataReview ScreeningTest OECD TG 421/422 Screening Test DataReview->ScreeningTest Negative No Adverse Effects Detected ScreeningTest->Negative No reproductive effects Positive Adverse Effects Detected ScreeningTest->Positive Reproductive effects observed RiskAssessment Risk Assessment and Classification Negative->RiskAssessment DefinitiveTest Definitive Testing (OECD TG 414, 415, 416) Positive->DefinitiveTest DefinitiveTest->RiskAssessment

Comparative Assessment and Conclusion

Integrated Analysis of Reproductive Toxicity Findings

The comparative analysis of this compound alongside other chemicals tested in OECD TG 421 and related protocols reveals several important patterns:

  • This compound demonstrates significant developmental toxicity at relatively low exposure levels (LOAEL = 30 mg/kg/day), particularly affecting fetal development and causing neural tube defects [5]
  • The teratogenic potential of this compound appears consistent with structure-activity relationships observed with other salicylates [5]
  • Butyl benzyl phthalate, while confirmed as a reproductive toxicant, requires higher exposure levels (LOAEL = 500 mg/kg/day) to produce clear adverse effects on reproductive parameters [4]
  • The DART NIHS database analysis indicates that only a small proportion (6.4%) of reproductive toxicants exhibit effects at doses as low as ≤10 mg/kg/day, placing this compound in a moderately potent category [3]

When interpreting results from OECD TG 421 studies, it is essential to consider the technical limitations of the screening protocol. The relatively small group sizes and abbreviated exposure periods may fail to detect subtle effects or those manifesting at later developmental stages [2]. Nevertheless, the protocol has demonstrated effectiveness in identifying chemicals with pronounced effects on reproduction, making it a valuable component of tiered testing strategies for chemical safety assessment [2].

References

benzyl salicylate traditional vs NGRA assessment

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Data & Workflow

The ab initio (from scratch) NGRA for Benzyl Salicylate (BSal) followed a tiered, hypothesis-driven workflow. The key finding was that BSal is rapidly metabolized on the skin into Salicylic Acid (SA), which was identified as the "toxdriver" for systemic toxicity assessment [1] [2]. The quantitative data from this workflow is summarized below.

Experimental Step Key Finding Methodology / Protocol
Tier 0: Use Scenario & TTC Daily exposure (128 μg/kg bw/day) exceeds TTC for Cramer Class III; assessment must proceed [1] [2] Calculated for twice-daily application of 1.54 g of 0.5% face cream on a 60 kg adult [1] [2].
Tier 1: Systemic Bioavailability BSal penetrates skin and is metabolized to SA [1] [2] Skin Penetration Assay: Used fresh pig skin; applied formulation with 0.5% BSal. Analytes (BSal, SA, others) measured in epidermis, dermis, and receptor fluid after 24 hours [1] [2].

| PBPK Modeling (Single Application) | Max plasma concentration (Cmax):

  • BSal: 1 nM
  • SA: 93.2 nM [1] [2] | PBPK Model: A deterministic model was built and parameterized with skin absorption data, in vitro hepatocyte metabolism data, and physicochemical properties to simulate systemic exposure [1] [2]. | | Toxicodynamic Bioassays | Point of Departure (PoD) for SA:
  • 213 μM (Company A)
  • 10.6 μM (Company B) [1] [2] | Assays included pharmacology profiling, ToxProfiler cell stress, transcriptomics (in HepG2 and MCF-7 cells), ReproTracker (DART), and cytotoxicity in human kidney cells. The lowest PoDs came from toxicogenomics in HepG2 cells [1] [2]. | | PBPK Modeling (Repeated Application) | Highest Cmax of SA: 630 nM [1] [2] | A refined, probabilistic PBPK model was used to simulate long-term systemic exposure from repeated daily use of the product [1] [2]. | | Final Risk Characterization | MoIE = PoD (in vitro) / Cmax (predicted in human plasma)
  • MoIE = 213,000 nM / 630 nM = 338
  • MoIE = 10,600 nM / 630 nM = 16 [1] [2] | The MoIE is calculated by comparing the internal exposure (Cmax) to the point at which bioactivity is observed in vitro (PoD). An MoIE > 1 is considered to indicate safety [1] [2]. |

Visualizing the NGRA Workflow

The following diagram illustrates the logical workflow of the tiered NGRA approach for this compound.

Start Start: NGRA for this compound Tier0 Tier 0: Define Use Scenario & Apply TTC Start->Tier0 TTC_Exit Exposure below TTC? Tier0->TTC_Exit TTC_Safe Risk is Acceptable TTC_Exit->TTC_Safe Yes Tier1 Tier 1: Hypothesis Formulation TTC_Exit->Tier1 No Sub1a Skin Penetration & Metabolism Assays Tier1->Sub1a Sub1b PBPK Modeling (Initial) Sub1a->Sub1b Tier2 Tier 2: In Vitro Bioactivity Testing Sub1b->Tier2 Sub2 Toxicogenomics, Cell Stress, DART, Cytotoxicity Assays Tier2->Sub2 Tier3 Tier 3: Risk Characterization Sub2->Tier3 Sub3a Refined PBPK Modeling (Probabilistic) Tier3->Sub3a Sub3b Calculate Margin of Internal Exposure (MoIE) Sub3a->Sub3b Conclusion MoIE > 1? Risk is Acceptable Sub3b->Conclusion

Key Takeaways for Researchers

This case study demonstrates several critical points for modern safety assessment:

  • Paradigm Shift to "Protection, not Prediction": The goal of NGRA is not to precisely replicate the outcomes of high-dose animal tests but to ensure that consumer exposure levels remain well below those that would trigger any significant bioactivity in human-relevant systems [1] [2].
  • Central Role of PBPK Modeling: PBPK models are essential for bridging in vitro bioactivity data and human exposure, converting external doses to internal plasma concentrations that can be directly compared to Points of Departure from assays [1] [3] [2].
  • Interpretation of Bioactivity Data: The difference in the calculated MoIE (338 vs. 16) highlights how data processing and PoD selection from complex assays like toxicogenomics can impact the final risk characterization, underscoring the need for standardized best practices [1] [2].

References

benzyl salicylate human relevant exposure risk

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Human Exposure Risk Assessment

The table below summarizes the key data from an ab initio NGRA for a leave-on face cream containing 0.5% BSal, based on a typical use scenario of 1.54 g cream applied twice daily [1].

Assessment Parameter Value Explanation / Metabolite
Systemic Daily Exposure Dose 128 μg/kg bw/day Calculated external dose. Above TTC* for Cramer Class III (2.3 μg/kg bw/day), prompting further assessment [1].
Predicted Peak Blood Concentration (Cmax) 1 nM Parent BSal compound. Deemed non-critical [1].
93.2 nM (single) / 630 nM (repeated) Salicylic Acid (SA), the primary metabolite identified as the "toxdriver" [1].
Lowest Point of Departure (PoD) *in vitro* 10.6 μM From transcriptomics assay in HepG2 cells (most sensitive endpoint) [1].
Margin of Internal Exposure (MoIE) 16 Ratio of in vitro PoD (10.6 μM) to highest predicted human blood Cmax (630 nM). Supports safety decision [1].

*TTC: Threshold of Toxicological Concern

Experimental Protocols in NGRA

The NGRA framework uses a tiered workflow to evaluate risk without animal data [1].

  • Tier 0: Use Scenario & TTC: The initial step calculates the systemic daily exposure dose. If this dose exceeds the relevant TTC value, the assessment proceeds to the next tier [1].
  • Tier 1: Bioavailability & Metabolism: This phase aims to identify the "toxicologically critical entity".
    • Skin Penetration: Conducted using fresh pig skin in a Franz diffusion cell model with a formulation containing 0.5% BSal. Analytes in the epidermis, dermis, and receptor fluid are measured after 24 hours [1].
    • Metabolite Identification: The primary metabolite, salicylic acid (SA), is identified in skin penetration studies. Its much higher systemic concentration leads to its designation as the "toxdriver" for further testing [1].
    • PBPK Modeling: A deterministic model predicts blood concentrations after a single application, while a probabilistic model simulates long-term exposure from repeated use [1].
  • Tier 2: Hazard Identification & Characterization: The critical entity (SA) is tested in a battery of bioassays.
    • Toxicogenomics: HepG2 (liver) and MCF-7 (breast) cell lines are exposed to SA. Gene expression changes are analyzed to determine the PoD.
    • Cell Stress & Cytotoxicity: Assays like the ToxProfiler and cytotoxicity in human kidney cells are used.
    • DART Potential: ReproTracker assays screen for developmental and reproductive toxicity.
  • Tier 3: Risk Characterization: The MoIE is calculated by comparing the lowest bioactivity PoD from Tier 2 with the predicted human blood Cmax from Tier 1. An MoIE > 1 indicates a protective margin [1].

The following diagram illustrates the logical workflow and key decision points of this NGRA process.

NGRA_Workflow Start Start T0 Tier 0: Use Scenario & TTC Start->T0 T1 Tier 1: Systemic Bioavailability T0->T1 Exposure > TTC IdentifyCriticalEntity Identify Critical Entity T1->IdentifyCriticalEntity T2 Tier 2: Hazard Characterization T3 Tier 3: Risk Characterization T2->T3 Safe Safe for Use T3->Safe MoIE > 1 TestMetabolite Test Metabolite? TestMetabolite->T2 Yes IdentifyCriticalEntity->TestMetabolite Metabolite = Critical

Mechanistic Insights and Regulatory Status

  • Mechanism of Action: While not part of the standard NGRA, research suggests BSal has potential anti-inflammatory activity. One study found it inhibits the production of nitric oxide (NO) and the expression of iNOS and COX-2 in LPS-stimulated macrophages by suppressing the NF-κB signaling pathway [2]. This pharmacological effect is distinct from the adversity assessed in the NGRA.
  • Regulatory Status: BSal is permitted for use in cosmetics, with a maximum concentration of 0.5% as a light stabilizer and 0.15% in other leave-on products [1] [3]. It is a known fragrance allergen, and in California, its presence must be reported at very low concentrations (≥0.001% in leave-on products) [3].

Conclusion

The application of advanced NAMs and PBPK modeling within an NGRA framework provides a robust, human-relevant safety assessment. For a face cream containing 0.5% BSal, the predicted human exposure to the parent compound and its metabolites is substantially below the dose levels that trigger any significant bioactivity in sensitive in vitro systems. Therefore, based on the current scientific data, the human exposure risk from topical application of benzyl salicylate in cosmetic products at regulated concentrations is considered to be low [1].

References

×

Physical Description

Benzyl salicylate is a colorless liquid. Melting point near room temperature (18-20 °C). (NTP, 1992)
Liquid; Liquid, Other Solid
Solid
colourless oily liquid or opaque crystalline mass (tendency to supercool) with a faint, sweet, floral odou

Color/Form

Thick liquid
Colorless liquid

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.078644241 Da

Monoisotopic Mass

228.078644241 Da

Boiling Point

406 °F at 26 mmHg (NTP, 1992)
320 °C
BP: 211 °C at 2.67 kPa
208.00 °C. @ 26.00 mm Hg

Flash Point

180 °C (356 °F) - closed cup
>212 °F (>100 °C) - closed cup

Heavy Atom Count

17

Density

1.175 at 68 °F (NTP, 1992) - Denser than water; will sink
1.175 g/m cu at 20 °C
1.173-1.183

LogP

log Kow = 4.31 (est)

Odor

Faint sweet odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

75 °F (NTP, 1992)
24 °C
23.4 °C

UNII

WAO5MNK9TU

GHS Hazard Statements

Aggregated GHS information provided by 2129 companies from 40 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 2129 companies. For more detailed information, please visit ECHA C&L website;
Of the 39 notification(s) provided by 2121 of 2129 companies with hazard statement code(s):;
H317 (92.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (78.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (20.04%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (68.32%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Benzyl salicylate (benzyl 2-hydroxybenzoate) is a thick, colorless liquid. It has a faint, sweet odor. It is slightly soluble in water. Benzyl salicylate is found in some flowering plants. USE: Benzyl salicylate is an important commercial chemical. It is used as a fragrance in soaps and cosmetics, sunscreen lotions, deodorants, household air fresheners, and as a food additive. EXPOSURE: Workers that use benzyl salicylate may breathe in mists or have direct skin contact. The general population may be exposed by inhalation of vapors, dermally when using perfumes and soaps, and orally by consumption of foods containing benzyl salicylate as a flavoring. If benzyl salicylate is released to the environment, it will be broken down in air. Benzyl salicylate released to air will also be in or on particles that eventually fall to the ground. It may to be broken down by sunlight. It will move slowly into air from moist soil and water. It is expected to move slowly through soil. It will be broken down by microorganisms and is expected to build up in fish. RISK: No evidence of allergic skin reactions were observed in humans following direct skin exposure to benzyl salicylate. There is concern that salicylate esters, a class of food additives that contains benzyl salicylate, may alter the way the endocrine system functions, which could lead to alterations in the function of the reproductive system. Altered hormone levels and function have been observed in studies in cultured human cells exposed to benzyl salicylate in laboratories. Endocrine disruption can be a risk factor for certain types of cancer (e.g., breast cancer), but data on the potential for benzyl salicylate to cause cancer in humans were not available. Benzyl salicylate is a slight skin and eye irritant in laboratory animals. Death occurred among laboratory animals ingesting extremely high doses. Data on the potential for benzyl salicylate to cause infertility, abortion, or birth defects in laboratory animals were not available. However, changes in the female reproductive system (uterus) were observed in laboratory animals exposed to moderate-to-high oral doses of benzyl salicylate. Data on the potential for benzyl salicylate to cause cancer in laboratory animals were not available. The potential for benzyl salicylate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

7.8X10-5 mm Hg at 25 °C /OECD Guideline 104 (Vapour Pressure Curve)/

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

118-58-1

Metabolism Metabolites

Salicylates are used as fragrance and flavor ingredients for foods, as UV absorbers and as medicines. Here, we examined the hydrolytic metabolism of phenyl and benzyl salicylates by various tissue microsomes and plasma of rats, and by human liver and small-intestinal microsomes. Both salicylates were readily hydrolyzed by tissue microsomes, predominantly in small intestine, followed by liver, although phenyl salicylate was much more rapidly hydrolyzed than benzyl salicylate. The liver and small-intestinal microsomal hydrolase activities were completely inhibited by bis(4-nitrophenyl)phosphate, and could be extracted with Triton X-100. Phenyl salicylate-hydrolyzing activity was co-eluted with carboxylesterase activity by anion exchange column chromatography of the Triton X-100 extracts of liver and small-intestinal microsomes. Expression of rat liver and small-intestinal isoforms of carboxylesterase, Ces1e and Ces2c (AB010632), in COS cells resulted in significant phenyl salicylate-hydrolyzing activities with the same specific activities as those of liver and small-intestinal microsomes, respectively. Human small-intestinal microsomes also exhibited higher hydrolyzing activity than liver microsomes towards these salicylates. Human CES1 and CES2 isozymes expressed in COS cells both readily hydrolyzed phenyl salicylate, but the activity of CES2 was higher than that of CES1. These results indicate that significant amounts of salicylic acid might be formed by microsomal hydrolysis of phenyl and benzyl salicylates in vivo. The possible pharmacological and toxicological effects of salicylic acid released from salicylates present in commercial products should be considered.

Wikipedia

Benzyl_salicylate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Uv absorbe

Methods of Manufacturing

By esterification of salicylic acid with benzyl alcohol.
Benzyl salicylate can be manufactured by reacting benzyl chloride with an alkali salicylate or by the transesterification of methyl salicylate with benzyl alcohol.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
Benzoic acid, 2-hydroxy-, phenylmethyl ester: ACTIVE

Analytic Laboratory Methods

The European legislation on cosmetic products has recently required the declaration of 26 compounds (24 volatile chemicals and 2 natural extracts) on the label of final products when exceeding a stipulated cut-off level. In this work a rapid reliable and specific RP-HPLC method coupled with diode array detector (DAD) has been developed for the simultaneous determination and quantification of the 24 volatile chemicals: amyl cinnamal, benzyl alcohol, cinnamyl alcohol, citral, eugenol, hydroxy-citronellal, isoeugenol, amylcinnamyl alcohol, benzyl salicylate, cinnamal, coumarin, geraniol, Lyral (hydroxy-methylpentylcyclohexene carboxaldehyde), anisyl alcohol, benzyl cinnamate, farnesol, Lilial (2-(4-tert-butylbenzyl)propionaldehyde) linalool, benzyl benzoate, citronellol, hexyl cinnamal, limonene, methylheptin carbonate, alpha-isomethyl ionone (3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one). The 24 analytes were appropriately separated over a running time of 40 min, on a C18 column using a simple gradient elution (acetonitrile/water) with flow rate from 0.7 to 1.0 mL/min and UV acquisition at 210, 254 and 280 nm. All calibration curves showed good linearity (r2>0.99) within test ranges. The method was successfully applied to the qualitative and quantitative determination of the potential allergens in four commercial scented products, with satisfactory accuracy and precision. The results indicated that this simple and efficient method can be used for quality assessment of complex matrices such us cosmetic scented products.
In the present work, a strategy for the qualitative and quantitative analysis of 24 volatile compounds listed as suspected allergens in cosmetics by the European Union is reported. The list includes benzyl alcohol, limonene, linalool, methyl 2-octynoate, beta-citronellol, geraniol, citral (two isomers), 7-hydroxycitronellal, anisyl alcohol, cinnamal, cinnamyl alcohol, eugenol, isoeugenol (two isomers), coumarin, alpha-isomethyl ionone, lilial, alpha-amylcinnamal, lyral, alpha-amylcinnamyl alcohol, farnesol (three isomers), alpha-hexyl cinnamal, benzyl cinnamate, benzyl benzoate, and benzyl salicylate. The applicability of a headspace (HS) autosampler in combination with a gas chromatograph (GC) equipped with a programmable temperature vaporizer (PTV) and a quadrupole mass spectrometry (qMS) detector is explored. By using a headspace sampler, sample preparation is reduced to introducing the sample into the vial. This reduces the analysis time and the experimental errors associated with this step of the analytical process. Two different injection techniques were used: solvent-vent injection and hot-split injection. The first offers a way to improve sensitivity at the same time maintaining the simple headspace instrumentation and it is recommended for compounds at trace levels. The use of a liner packed with Tenax-TA allowed the compounds of interest to be retained during the venting process. The signals obtained when hot-split injection was used allowed quantification of all the compounds according to the thresholds of the European Cosmetics Directive. Monodimensional gas chromatography coupled to a conventional quadrupole mass spectrometry detector was used and the 24 analytes were separated appropriately along a run time of about 12 min. Use of the standard addition procedure as a quantification technique overcame the matrix effect. It should be emphasized that the method showed good precision and accuracy. Furthermore, it is rapid, simple, and - in view of the results - highly suitable for the determination of suspected allergens in different cosmetic products.
/The study objective was/ to analyze the chemical constituents of volatile oil from flowers of Rhododendron mucronatum. The volatile oil was extracted by water-steam distillation and analyzed by GC-MS. Forty-nine compounds, which occupied 79.55% of total constituents, were identified. The major constituents were linalool, beta-eudesmene, phytol, benzyl benzoate, benzyl salicylate and nonyl aldehyde. The chemical constituents of volatile oil, which contain many bioactive constituents, are mainly composed of terpenes, esters, and alkanes.
In this study, a novel and efficient method based on headspace solid-phase microextraction (HS-SPME), followed by gas chromatography-mass spectrometry (GC-MS), was developed for the analysis of propolis volatile compounds. The HS-SPME procedure, whose experimental parameters were properly optimized, was carried out using a 100 um polydimethylsiloxane (PDMS) fiber. The GC-MS analyses were performed on a HP-5 MS cross-linked 5% diphenyl-95% dimethyl polysiloxane capillary column (30 m x 0.25 mm I.D., 1.00 um film thickness), under programmed-temperature elution. Ninety-nine constituents were identified using this technique in the samples of raw propolis collected from different Italian regions. The main compounds detected include benzoic acid (0.87-30.13%) and its esters, such as benzyl benzoate (0.16-13.05%), benzyl salicylate (0.34-1.90%) and benzyl cinnamate (0.34-3.20%). Vanillin was detected in most of the samples analyzed in this study (0.07-5.44%). Another relevant class of volatile constituents is represented by sesquiterpene hydrocarbons, such as delta-cadinene (1.29-13.31%), gamma-cadinene (1.36-8.85%) and alpha-muurolene (0.78-6.59%), and oxygenated sesquiterpenes, such as beta-eudesmol (2.33-12.83%), T-cadinol (2.73-9.95%) and alpha-cadinol (4.84-9.74%). Regarding monoterpene hydrocarbons, they were found to be present at low level in the samples analyzed in this study, with the exception of one sample from Southern Italy, where alpha-pinene was the most abundant constituent (13.19%). The results obtained by HS-SPME-GC-MS were also compared with those of hydrodistillation (HD) coupled with GC-MS. The HS-SPME-GC-MS method developed in this study allowed us to determine the chemical fingerprint of propolis volatile constituents, thus providing a new and reliable tool for the complete characterization of this biologically active apiary product.
For more Analytic Laboratory Methods (Complete) data for Benzyl salicylate (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

UV-filters are widely used in many personal care products and cosmetics. Recent studies indicate that some organic UV-filters can accumulate in biota and act as endocrine disruptors, but there are few studies on the occurrence and fate of these compounds in humans. In the present work, a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to assess the presence of six UV-filters in current use (benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate, 3-(4-methylbenzylidene) camphor, and 3-benzylidene camphor) in human placental tissue is proposed. The method involves the extraction of the analytes from the samples using ethyl acetate, followed by a clean-up step using centrifugation prior to their quantification by LC-MS/MS using an atmospheric pressure chemical ionization (APCI) interface. Bisphenol A-d16 was used as surrogate for the determination of benzyl salicylate, phenyl salicylate, octyl salicylate and homosalate in negative mode and benzophenone-d10, was used as surrogate for the determination of 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in positive mode. The found limits of detection ranged from 0.4 to 0.6 ng/g and the limits of quantification ranged from 1.3 to 2.0 ng/g, while variability was under 13.7%. Recovery rates for spiked samples ranged from 97% to 104%. Moreover, the interactions of these compounds with the human estrogen receptor alpha (hERalpha) and androgen receptor (hAR), using two in vitro bioassays based on reporter gene expression and cell proliferation assessment, were also investigated. All tested compounds, except benzyl salicylate and octyl salicylate, showed estrogenic activity in the E-Screen bioassay whereas only homosalate and 3-(4-methylbenzylidene) camphor were potent hAR antagonists. Although free salicylate derivatives and free camphor derivatives were not detected in the human placenta samples analyzed, the observed estrogenic and anti-androgenic activities of some of these compounds support the analysis of their occurrence and their role as endocrine disrupters in humans.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Disinfection of swimming pool water is essential to inactivate pathogenic microorganisms. However chlorine based disinfectants, the most commonly used, are known to lead to the formation of disinfection by-products (DBPs), some of which have been associated with adverse health effects. Precursors of DBPs include the organic matter present in the water used to fill the swimming pool, human body fluids and personal care products (PCPs) used by swimmers and bathers. The increased use, in the last years, of PCPs lead to an increased concern about the fate of PCPs in swimming pool waters and potential health risks of formed DBPs. In this study, the chemical transformations of two salicylates, benzyl salicylate (BzS) and phenyl salicylate (PS), incorporated in several PCPs, in chlorinated water were investigated. High-performance liquid chromatography (HPLC) with UV-diode-array detection (HPLC-UV-DAD) was used to follow the reaction kinetics and HPLC with mass spectrometry (HPLC-MS) was used to tentatively identify the major transformation by-products. Under the experimental conditions used in this work both salicylates reacted with chlorine following pseudo-first order kinetics: rate constant k = (0.0038 +/- 0.0002) min(-1) and half-life t1/2 = (182 +/- 10) min for BzS and rate constant k = (0.0088 +/- 0.0005) min(-1) and half-life t1/2 = (79 +/- 4) min for PS (mean =/- standard deviation). The reactions of the two salicylates in chlorinated water led to the formation of DBPs that were tentatively identified as mono- and dichloro- substituted compounds. Most probably they result from an electrophilic substitution of one or two hydrogen atoms in the phenolic ring of both salicylates by one or two chlorine atoms.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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